molecular formula C34H54F3N9O9S B8081535 AT-1002 TFA

AT-1002 TFA

Número de catálogo: B8081535
Peso molecular: 821.9 g/mol
Clave InChI: JDVTZXDTPSAPFV-CACDTQBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AT-1002 TFA is a useful research compound. Its molecular formula is C34H54F3N9O9S and its molecular weight is 821.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVTZXDTPSAPFV-CACDTQBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54F3N9O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AT-1002 TFA: A Technical Guide to a Novel Tight Junction Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002 TFA is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial tissues. Derived from Vibrio cholerae's zonula occludens toxin, this compound functions as an agonist of the zonulin pathway, a key physiological regulator of intestinal barrier function. By mimicking the action of zonulin, this compound initiates a signaling cascade that leads to the disassembly of tight junction protein complexes, resulting in a transient and controlled increase in paracellular transport. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The intestinal epithelium forms a critical barrier between the external environment and the internal milieu of the body. This barrier is primarily maintained by intercellular protein complexes known as tight junctions, which regulate the passage of ions, solutes, and macromolecules through the paracellular space. Dysregulation of tight junction integrity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including celiac disease, inflammatory bowel disease, and type 1 diabetes.[1]

This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to reversibly modulate tight junction permeability.[2][3] It is a 6-mer synthetic peptide that acts as an agonist of the zonulin pathway.[1] Zonulin, a human protein analogue of the Vibrio cholerae zonula occludens toxin (Zot), is the only known physiological modulator of intestinal tight junctions.[4] this compound mimics the effect of zonulin, leading to the disassembly of tight junctions and a subsequent increase in paracellular permeability.[1]

This guide will delve into the molecular mechanisms underlying the action of this compound, summarize the key quantitative data from preclinical studies, provide detailed protocols for essential in vitro and in vivo assays, and present visual representations of the relevant biological pathways and experimental procedures.

Mechanism of Action

This compound exerts its effects by hijacking the endogenous zonulin signaling pathway. The process can be broken down into several key steps:

  • Receptor Binding: this compound, structurally similar to the active domain of zonulin, is thought to bind to a receptor complex on the apical surface of intestinal epithelial cells. This complex includes the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[5][6]

  • Initiation of Intracellular Signaling: The binding of this compound to this receptor complex triggers an intracellular signaling cascade.[3] This involves the activation of protein kinase C (PKC), which in turn leads to the phosphorylation of key tight junction and cytoskeletal proteins.[4]

  • Cytoskeletal Reorganization: A critical downstream effect is the reorganization of the actin cytoskeleton. This compound induces the depolymerization of F-actin stress fibers, leading to a more dynamic and less rigid cytoskeletal structure.[3]

  • Tight Junction Disassembly: The combination of protein phosphorylation and cytoskeletal rearrangement results in the disassembly of the tight junction complex. Key scaffolding and transmembrane proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudins, are displaced from the cell-cell junctions.[3][5]

  • Increased Paracellular Permeability: The disassembly of tight junctions creates transient openings in the paracellular space, leading to an increase in the passage of ions, water, and small molecules across the epithelial barrier. This effect is reversible upon removal of this compound.[3]

Signaling Pathway Diagram

AT1002_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT-1002_TFA This compound Receptor_Complex EGFR/PAR2 Receptor Complex AT-1002_TFA->Receptor_Complex Binds to PKC Protein Kinase C (PKC) Receptor_Complex->PKC Activates Actin_Depolymerization Actin Cytoskeleton Depolymerization PKC->Actin_Depolymerization Induces TJ_Disassembly Tight Junction Disassembly (ZO-1, Occludin, Claudins) PKC->TJ_Disassembly Induces Phosphorylation & Displacement of TJ Proteins Actin_Depolymerization->TJ_Disassembly Contributes to Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Leads to

Caption: Signaling cascade initiated by this compound leading to increased paracellular permeability.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
This compound ConcentrationTreatment Duration% Decrease in TEER (from baseline)Reference
0.5 mg/mL3 hours~20%[7]
1.0 mg/mL3 hours~35%[7]
2.5 mg/mL3 hours~50%[7]
5.0 mg/mL3 hours~60%[7]

Note: Data are estimated from graphical representations in the cited literature and represent a dose-dependent decrease in TEER, indicative of increased ion permeability.

Table 2: Effect of this compound on Paracellular Permeability (Lucifer Yellow Flux) in Caco-2 Cell Monolayers
This compound ConcentrationTreatment DurationFold Increase in Lucifer Yellow Permeability (vs. Control)Reference
2.5 mg/mL4 hours~10-fold[7]
5.0 mg/mL4 hours~40-fold[7]

Note: Data are estimated from graphical representations and demonstrate a significant, dose-dependent increase in the flux of the paracellular marker Lucifer Yellow.

Table 3: Effect of this compound on Tight Junction Protein Localization and Actin Cytoskeleton
ParameterThis compound TreatmentObservationQuantificationReference
ZO-1 Localization5 mg/mL for 3 hoursRedistribution of ZO-1 from cell junctions to the cytoplasm.Decrease in junctional fluorescence intensity to ~40% of control.[8]
F-actin ContentNot specifiedDisassembly of actin stress fibers.Not specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cells

Objective: To measure the effect of this compound on the integrity and permeability of an in vitro intestinal epithelial barrier model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)

  • Lucifer Yellow (LY) fluorescent dye

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

Experimental Workflow Diagram:

Caco2_Workflow Caco-2 Barrier Function Assay Workflow Seed_Cells 1. Seed Caco-2 cells on Transwell inserts Culture_Cells 2. Culture for 21 days to allow differentiation Seed_Cells->Culture_Cells Measure_TEER_Initial 3. Measure baseline TEER Culture_Cells->Measure_TEER_Initial Treat_Cells 4. Treat with this compound (apical side) Measure_TEER_Initial->Treat_Cells Measure_TEER_Post 5. Measure TEER post-treatment Treat_Cells->Measure_TEER_Post Permeability_Assay 6. Perform Lucifer Yellow permeability assay Measure_TEER_Post->Permeability_Assay Analyze_Data 7. Analyze TEER and LY fluorescence data Permeability_Assay->Analyze_Data

Caption: Workflow for assessing intestinal barrier function in Caco-2 cells.

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.[9]

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Equilibrate the cell monolayers in fresh, pre-warmed HBSS for 30 minutes at 37°C.

    • Measure the electrical resistance across the monolayer using an EVOM. Ensure the shorter electrode is in the apical chamber and the longer electrode is in the basolateral chamber.[7]

    • Record the baseline TEER values.

    • To calculate the net TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.

  • This compound Treatment:

    • Prepare solutions of this compound in HBSS at the desired concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/mL).[7]

    • Add the this compound solutions to the apical chamber of the Transwell® inserts. Add fresh HBSS to the basolateral chamber.

    • Incubate for the desired time (e.g., 3 hours) at 37°C.[7]

    • Measure TEER again at the end of the incubation period.

  • Lucifer Yellow Permeability Assay:

    • After the TEER measurement, add Lucifer Yellow to the apical chamber to a final concentration of 100 µM.

    • Incubate for 1 hour at 37°C.

    • Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

    • Calculate the apparent permeability coefficient (Papp) to quantify the flux of Lucifer Yellow across the monolayer.

Immunofluorescence Staining of Tight Junction Proteins

Objective: To visualize the effect of this compound on the localization of tight junction proteins (e.g., ZO-1, occludin) in Caco-2 cells.

Materials:

  • Caco-2 cells cultured on permeable supports or glass coverslips.

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-occludin)

  • Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat Caco-2 monolayers with this compound as described in section 4.1.

  • Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips or membranes onto microscope slides using mounting medium.

  • Imaging: Visualize the localization of the tight junction proteins using a confocal microscope.

In Vivo Intestinal Permeability Assay (Lactulose/Mannitol Test)

Objective: To assess the in vivo effect of this compound on intestinal permeability in an animal model (e.g., rats).

Materials:

  • Sprague-Dawley rats

  • This compound

  • Lactulose and Mannitol solution

  • Metabolic cages for urine collection

  • Analytical method for quantifying lactulose and mannitol in urine (e.g., HPLC or GC-MS)

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Dosing:

    • Administer this compound orally by gavage at the desired dose.

    • After a predetermined time, co-administer an oral solution containing a known amount of lactulose and mannitol.

  • Urine Collection: Place the rats in metabolic cages and collect urine for a specified period (e.g., 6 hours).

  • Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using a validated analytical method.

  • Data Analysis: Calculate the urinary excretion of each sugar as a percentage of the administered dose. The ratio of lactulose to mannitol (L/M ratio) in the urine is used as an index of intestinal permeability. An increased L/M ratio indicates increased paracellular permeability.

Conclusion

This compound is a valuable tool for studying the regulation of tight junctions and paracellular permeability. Its mechanism of action via the zonulin pathway provides a specific and targeted means to transiently open the paracellular route. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the properties of this compound for basic research or as a potential absorption enhancer for therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of modulating tight junction permeability with agents like this compound in various disease contexts.

References

The Role of AT-1002 TFA in Paracellular Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent and reversible regulator of epithelial tight junctions (TJs).[1][2] Derived from the active domain of Vibrio cholerae's Zonula Occludens Toxin (ZOT), AT-1002 belongs to a class of agents known as paracellular permeability enhancers.[3] It acts as an agonist of zonulin receptors, initiating a signaling cascade that transiently opens the paracellular pathway, the gatekeeper of transport between adjacent epithelial cells.[4] This mechanism allows for the increased absorption of molecules that would otherwise have low bioavailability.[2][4] This technical guide provides an in-depth overview of AT-1002's mechanism of action, quantitative effects, and the experimental protocols used to characterize its function.

Core Mechanism of Action: The Zonulin Pathway

AT-1002 modulates paracellular transport by hijacking the endogenous zonulin pathway, which regulates intestinal permeability.[5] Zonulin and its prokaryotic counterpart, Zot, share a similar mechanism involving Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[5][6] AT-1002, with its structural similarity to the PAR2-activating peptide, triggers this pathway.[5][6]

The binding of AT-1002 to its cell surface receptor initiates a cascade of intracellular events:

  • Receptor Activation : AT-1002 binds to PAR2, leading to the transactivation of EGFR.[5][6]

  • Downstream Signaling : This activation triggers downstream signaling pathways, including Src and Mitogen-Activated Protein (MAP) kinase.[3]

  • Cytoskeletal Rearrangement : A key event is the phosphorylation of myosin light chain, leading to the contraction and rearrangement of the perijunctional F-actin ring.[7][8] This causes a dissolution of central actin stress fibers.[7]

  • Tight Junction Disassembly : The signaling cascade results in the tyrosine phosphorylation of the tight junction protein Zonula Occludens-1 (ZO-1).[3] This modification causes ZO-1 to delocalize and redistribute away from the cell junction, effectively disassembling the TJ complex.[3]

This reversible disassembly of tight junctions increases the permeability of the epithelial barrier, allowing for the paracellular flux of molecules.[3][4]

AT1002_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_TJ Tight Junction Complex AT1002 AT-1002 PAR2 PAR2 AT1002->PAR2 Binds EGFR EGFR PAR2->EGFR Transactivates Src Src EGFR->Src MAPK MAP Kinase EGFR->MAPK Actin Actin Cytoskeleton Rearrangement Src->Actin ZO1_P ZO-1 Phosphorylation & Redistribution Src->ZO1_P MAPK->Actin MAPK->ZO1_P TJ_Opening TJ Disassembly & Increased Paracellular Permeability Actin->TJ_Opening ZO1_P->TJ_Opening

Caption: AT-1002 signaling cascade leading to tight junction disassembly.

Quantitative Data on Paracellular Transport Modulation

The effects of AT-1002 have been quantified in numerous in vitro and in vivo studies, demonstrating its efficacy as a permeability enhancer.

In Vitro Efficacy

Experiments using Caco-2 intestinal epithelial cell monolayers are standard for assessing changes in paracellular permeability. Key metrics include Transepithelial Electrical Resistance (TEER), a measure of ion flow, and the permeability of fluorescent markers like Lucifer Yellow (LY).

Cell LineAT-1002 ConcentrationEffect on TEEREffect on Lucifer Yellow PermeabilityCitation
Caco-2Dose-dependentReversible, dose-dependent reductionSubstantial increase[3][9]
Caco-25 mg/mL~40% reduction from control~40-fold increase[9]
In Vivo Efficacy

In vivo studies confirm that AT-1002 enhances the absorption of co-administered therapeutic agents across various mucosal surfaces.

Animal ModelCo-administered AgentAT-1002 DoseRouteIncrease in Bioavailability (AUC)Citation
RatSalmon Calcitonin1 mgIntratracheal5.2-fold[3]
RatMannitol (with Pep1*)2.5 mg/kgNasal3.63-fold[2][10]
RatCyclosporine A10-40 mg/kgIntraduodenal1.64 to 2.14-fold[11]

*Pep1 is a more stable, C-terminal-amidated version of AT-1002.[2][10]

Cell Viability

Crucially, the permeability-enhancing effects of AT-1002 are reversible and non-toxic at effective concentrations and exposure times.

Cell LineAT-1002 ConcentrationExposure TimeEffect on Cell ViabilityCitation
Caco-2Up to 5 mg/mL3 hoursNo effect[1][12]
Caco-2≥ 2.5 mg/mL24 hoursReduced viability[1][12]
Caco-2≥ 2.5 mg/mL3 hours, then washedViability maintained after 24 hours[12]

Experimental Protocols

Standardized protocols are essential for evaluating the effects of paracellular permeability modulators like AT-1002.

In Vitro Permeability Assay (TEER and Tracer Flux)

This protocol describes the dual measurement of TEER and paracellular flux of a tracer molecule in an epithelial cell monolayer.

1. Cell Culture:

  • Caco-2 cells are seeded onto microporous semipermeable membrane filters in Transwell™ inserts at a high density (e.g., 60,000 cells/cm²).[13][14]

  • Cells are cultured for approximately 21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with robust tight junctions.[13]

2. Monolayer Integrity Confirmation:

  • Transepithelial Electrical Resistance (TEER) is monitored using a volt-ohm meter (e.g., EVOM2™).[15]

  • A stable and high TEER reading (typically >250 Ω·cm²) indicates monolayer confluence and integrity.[15]

3. AT-1002 Treatment and Measurement:

  • The culture medium in the apical (upper) chamber of the Transwell is replaced with a solution containing AT-1002 at the desired concentration.[9] A vehicle control is used for comparison.

  • For TEER measurement, readings are taken at set time points (e.g., 0, 1, 2, 3 hours) after apical application of AT-1002.[9]

  • For tracer flux, a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) is added to the apical chamber along with AT-1002.[13][14]

  • At specified intervals, samples are taken from the basolateral (lower) chamber.[16]

  • The concentration of the fluorescent marker in the basolateral samples is quantified using a fluorescence plate reader.[16][17] The apparent permeability coefficient (Papp) can then be calculated.

Experimental_Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for ~21 days to achieve differentiation and confluence A->B C 3. Monitor TEER to confirm monolayer integrity B->C D 4. Apical Application: - AT-1002 + Fluorescent Tracer - Vehicle Control + Fluorescent Tracer C->D E 5a. Measure TEER at multiple time points D->E F 5b. Sample basolateral medium at multiple time points D->F G 6. Quantify fluorescence in basolateral samples F->G H 7. Analyze Data: - TEER vs. Time - Permeability Coefficient (Papp) G->H

Caption: Workflow for in vitro assessment of paracellular permeability.
Immunofluorescence Protocol for ZO-1 Localization

This method is used to visualize the effect of AT-1002 on the subcellular localization of tight junction proteins.

1. Cell Culture and Treatment:

  • Caco-2 cells are grown to confluence on a suitable substrate for microscopy (e.g., glass coverslips or Transwell filters).

  • Cells are treated with AT-1002 or a vehicle control for a specified period (e.g., 1 hour).[7]

2. Fixation and Permeabilization:

  • Cells are washed with Phosphate-Buffered Saline (PBS).

  • Cells are fixed with a solution like 4% paraformaldehyde.

  • The cell membrane is permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.

3. Staining:

  • Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS).

  • Cells are incubated with a primary antibody specific to the target protein (e.g., anti-ZO-1).

  • After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • To visualize the actin cytoskeleton, a fluorescently-labeled phalloidin conjugate can be co-incubated.[7]

  • Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

4. Imaging:

  • The coverslips or filters are mounted onto microscope slides.

  • Samples are imaged using a fluorescence or confocal microscope to visualize the localization of ZO-1 and actin relative to the cell junctions.[3] A redistribution of ZO-1 from the cell border to the cytoplasm indicates TJ disassembly.[3]

References

AT-1002 TFA: A Technical Guide to its Mechanism and Effects on Epithelial Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent and reversible regulator of epithelial tight junctions.[1][2][3] Derived from the active domain of Vibrio cholerae's Zonula Occludens Toxin (Zot), AT-1002 belongs to a class of compounds that modulate paracellular transport, the pathway between adjacent epithelial cells.[3][4] Unlike its antagonist counterpart, Larazotide Acetate (AT-1001), which prevents the opening of tight junctions, AT-1002 acts as a zonulin agonist, mimicking the effect of the endogenous protein zonulin to transiently increase epithelial permeability.[5][6] This property makes AT-1002 a valuable tool for studying tight junction dynamics and a potential absorption enhancer for poorly permeable therapeutic agents.[4][7]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of AT-1002 involves the activation of the zonulin signaling pathway, a key regulator of intestinal barrier function. AT-1002 acts as a zonulin mimetic, binding to the same intestinal receptors with high affinity.[5][6] This binding initiates a complex intracellular cascade that culminates in the disassembly of tight junction protein complexes and a transient increase in paracellular permeability.

The key molecular events are:

  • Receptor Binding: AT-1002, with its sequence F-C-I-G-R-L, shows structural similarity to the activating peptide for Proteinase-Activated Receptor 2 (PAR2).[8][9] It binds to PAR2 on the apical surface of intestinal epithelial cells.[8][9]

  • EGFR Transactivation: The activation of PAR2 leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][10]

  • Downstream Signaling: This receptor activation triggers downstream signaling cascades involving Src and Mitogen-Activated Protein (MAP) kinase pathways.[4]

  • Tight Junction Protein Modification: The signaling cascade results in the tyrosine phosphorylation of key tight junction plaque proteins, particularly Zonula Occludens-1 (ZO-1).[4] This phosphorylation causes ZO-1 to delocalize and redistribute away from the cell junctions.[4]

  • Actin Cytoskeleton Rearrangement: The delocalization of ZO-1, a critical linker between transmembrane tight junction proteins and the actin cytoskeleton, leads to a significant rearrangement of actin filaments.[4][11] Studies in Caco-2 cells have shown that AT-1002 can cause the disassembly of stress fibers and reduce F-actin content to 40% of control levels.[11]

This sequence of events temporarily compromises the integrity of the tight junction complex, allowing for increased passage of molecules through the paracellular space.

AT1002_Signaling_Pathway AT1002 AT-1002 (Zonulin Agonist) PAR2 PAR2 AT1002->PAR2 Binds and Activates EGFR EGFR PAR2->EGFR Transactivates Src_MAPK Src / MAP Kinase Pathways EGFR->Src_MAPK Activates ZO1 ZO-1 Src_MAPK->ZO1 Phosphorylates Actin Actin Cytoskeleton ZO1->Actin Leads to Rearrangement of TJ_Disassembly Tight Junction Disassembly (Increased Permeability) ZO1->TJ_Disassembly Redistributes from TJ Actin->TJ_Disassembly

AT-1002 Signaling Pathway

Quantitative Effects on Epithelial Permeability

AT-1002 induces a measurable, dose-dependent, and reversible increase in epithelial permeability. This is typically quantified by two main methods: measuring the drop in Transepithelial Electrical Resistance (TEER) and measuring the increased flux of paracellular markers.

Effect on Transepithelial Electrical Resistance (TEER)

TEER is a measure of the ionic conductance of the paracellular pathway. A high TEER value indicates low ion permeability and a well-formed, tight epithelial barrier. Treatment with AT-1002 causes a reversible reduction in TEER across Caco-2 cell monolayers, signifying an increase in ion permeability.[4]

Parameter Observation Cell Model Reference
TEERReversible ReductionCaco-2[4]
Effect on Paracellular Marker Flux

AT-1002 enhances the paracellular transport of various molecules that are normally restricted by the epithelial barrier. The effect is dependent on the concentration of AT-1002 and the specific molecule being transported.

Marker/Drug Effect Model System Reference
Lucifer YellowIncreased PermeabilityCaco-2 Monolayers[4]
Ardeparin (LMWH)~2-fold increase in Papp (at 0.0250% AT-1002)Caco-2 Monolayers[7]
Salmon Calcitonin5.2-fold increase in AUCRat (in vivo)[4]
Cyclosporin ASignificant increase in plasma concentration and AUCRat (in vivo)[3]
Mannitol2.17-fold increase in AUC and 3.14-fold increase in CmaxRat (nasal administration)[12]

Experimental Protocols for Permeability Assessment

The following section details a generalized workflow and protocol for assessing the effect of AT-1002 on epithelial barrier integrity using an in vitro Caco-2 cell model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_teer TEER Measurement cluster_flux Tracer Flux Assay Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21 days to form differentiated monolayer Seed->Culture Confirm Confirm barrier integrity (TEER > 250 Ω·cm²) Culture->Confirm Treat Treat with this compound (Apical Chamber) Confirm->Treat Incubate Incubate for defined time Treat->Incubate MeasureTEER Measure Resistance (Ω) with EVOM Incubate->MeasureTEER AddTracer Add Fluorescent Tracer (e.g., Lucifer Yellow) Incubate->AddTracer CalculateTEER Calculate Final TEER (Ω·cm²) MeasureTEER->CalculateTEER Sample Sample Basolateral Medium AddTracer->Sample MeasureFluor Measure Fluorescence Sample->MeasureFluor CalculatePapp Calculate Permeability (Papp) MeasureFluor->CalculatePapp

In Vitro Epithelial Permeability Assay Workflow
In Vitro Permeability Assay Using Caco-2 Cells

This protocol describes the assessment of this compound's effect on epithelial barrier function by measuring TEER and paracellular tracer flux.

A. Materials

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Penicillin-Streptomycin)[13]

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • This compound

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)[14]

  • Fluorescent tracer (e.g., Lucifer Yellow or 4 kDa FITC-dextran)[4][13]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microplate reader

B. Cell Culture and Monolayer Formation

  • Seed Caco-2 cells at a high density onto the apical chamber of the Transwell® inserts.[14]

  • Culture the cells for approximately 21 days, replacing the medium in both apical and basolateral chambers every 2-3 days. This allows the cells to differentiate into a polarized epithelial monolayer with well-established tight junctions.[14]

  • Prior to the experiment, confirm monolayer integrity by measuring the baseline TEER. Only use monolayers with a TEER value greater than 250 Ω·cm².[14]

C. Transepithelial Electrical Resistance (TEER) Measurement

  • Allow the cell plate and measurement buffer to equilibrate to room temperature. TEER is temperature-sensitive.[15]

  • Sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry completely. Rinse with sterile buffer before use.[15][16]

  • Measure the resistance of a blank Transwell® insert containing only culture medium to serve as a background control.[17]

  • Carefully place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are held perpendicular and do not touch the cell monolayer.[15]

  • Record the resistance (in Ω) once the reading stabilizes.

  • To calculate the final TEER value, subtract the resistance of the blank well from the resistance of the cell monolayer well, and then multiply by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well insert).[15]

    • TEER (Ω·cm²) = (Rmonolayer - Rblank) x Area (cm²)

D. Paracellular Tracer Flux Assay

  • Gently wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS) on both the apical and basolateral sides.

  • Add fresh transport buffer to the basolateral chamber.

  • In the apical chamber, add the experimental solution: transport buffer containing a known concentration of this compound and the fluorescent tracer (e.g., 1 mg/mL FITC-dextran or 100 µM Lucifer Yellow).[18][19] Include a control group without this compound.

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[18]

  • At the end of the incubation, collect a sample from the basolateral chamber.[20]

  • Measure the fluorescence intensity of the basolateral sample using a fluorescence microplate reader.

  • Quantify the concentration of the tracer by comparing the fluorescence to a standard curve prepared with known concentrations of the tracer.[18] The apparent permeability coefficient (Papp) can then be calculated.

Conclusion

This compound is a well-characterized synthetic peptide that acts as a zonulin agonist to transiently and reversibly increase epithelial permeability. Its mechanism involves a specific signaling cascade through PAR2 and EGFR, leading to the reorganization of key tight junction proteins and the actin cytoskeleton.[4][8][9] The ability to precisely modulate the paracellular pathway makes this compound an invaluable research tool for investigating the complex biology of epithelial barriers. Furthermore, its demonstrated efficacy in enhancing the absorption of various molecules in vitro and in vivo highlights its potential as a pharmaceutical excipient in advanced drug delivery systems designed to improve the bioavailability of orally administered therapeutics.[3][4][7]

References

Unraveling the Structure and Function of AT-1002 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the AT-1002 TFA peptide, a promising tight junction regulator with significant potential as a drug delivery enhancer. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core structural characteristics, mechanism of action, and experimental validation of this compound.

Core Structural and Chemical Properties

AT-1002 is a synthetic hexapeptide derived from Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common counterion resulting from the solid-phase peptide synthesis and purification process.[2] TFA salts often enhance the solubility and stability of synthetic peptides.[3]

The primary amino acid sequence of AT-1002 is H-Phe-Cys-Ile-Gly-Arg-Leu-OH .[1][2][4][5] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Amino Acid Sequence H-Phe-Cys-Ile-Gly-Arg-Leu-OH[1][2][4][5]
Molecular Formula C34H54F3N9O9S[6][7]
Molecular Weight 821.91 g/mol [6][7][8]
Appearance White to off-white solid[8]
Purity >99%[6]

Mechanism of Action: A Reversible Tight Junction Modulator

AT-1002 exerts its function by reversibly modulating the integrity of tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. This action transiently increases the permeability of the epithelial barrier, facilitating the absorption of co-administered therapeutic agents.

The proposed signaling pathway for AT-1002's activity is initiated by its interaction with cell surface receptors, leading to a cascade of intracellular events. This includes the redistribution of the key tight junction protein Zonula Occludens-1 (ZO-1) away from the cell junctions.[9] Furthermore, AT-1002 has been shown to activate Src kinase and Mitogen-Activated Protein (MAP) kinase pathways, resulting in the tyrosine phosphorylation of ZO-1 and subsequent rearrangement of the actin cytoskeleton.

AT1002_Signaling_Pathway AT1002 AT-1002 Receptor Cell Surface Receptor AT1002->Receptor Src Src Kinase Receptor->Src MAPK MAP Kinase Receptor->MAPK ZO1_P ZO-1 Phosphorylation Src->ZO1_P MAPK->ZO1_P Actin Actin Cytoskeleton Rearrangement ZO1_P->Actin ZO1_Redist ZO-1 Redistribution ZO1_P->ZO1_Redist TJ_Opening Tight Junction Opening Actin->TJ_Opening ZO1_Redist->TJ_Opening Paracellular_Transport Increased Paracellular Transport TJ_Opening->Paracellular_Transport SPPS_Workflow Resin Resin Support Load_AA1 Load First Amino Acid (Leu) Resin->Load_AA1 Deprotection Fmoc Deprotection (Piperidine) Load_AA1->Deprotection Coupling Couple Next Fmoc-Amino Acid Deprotection->Coupling Repeat Repeat Deprotection & Coupling Cycles Coupling->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization AT1002 This compound Lyophilization->AT1002 Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification In_Vitro In Vitro Studies (Caco-2 Monolayers) Purification->In_Vitro TEER TEER Measurement In_Vitro->TEER Permeability Paracellular Permeability Assay In_Vitro->Permeability IF ZO-1 Immunofluorescence In_Vitro->IF Mechanism Mechanism of Action Elucidation TEER->Mechanism Permeability->Mechanism IF->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Absorption Intestinal Absorption Enhancement In_Vivo->Absorption Toxicity Toxicity & Safety Assessment In_Vivo->Toxicity Preclinical Preclinical Development Absorption->Preclinical Toxicity->Preclinical

References

The Zonulin System: A Master Regulator of Intestinal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Relationship of AT-1002 TFA to Zonulin and its Pathways

Executive Summary

The regulation of intestinal tight junctions (TJs) is a critical component of gut barrier function, and its disruption is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Zonulin, identified as prehaptoglobin-2, is the only known physiological modulator that reversibly regulates intestinal permeability by disassembling TJs. The zonulin pathway is initiated by triggers such as gliadin and bacteria, leading to a signaling cascade that increases paracellular transport. This compound is a synthetic six-amino-acid peptide (FCIGRL) derived from the Vibrio cholerae Zonula Occludens Toxin (Zot), which acts as a potent agonist of the zonulin pathway.[1][2][3] By mimicking the action of zonulin, AT-1002 serves as an invaluable research tool for studying the mechanisms of tight junction regulation and as a potential absorption enhancer for therapeutic agents.[4][5] This guide provides a detailed overview of the zonulin signaling pathway, the specific role of this compound as an agonist, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.

The intestinal epithelium acts as a selective barrier, controlling the passage of nutrients while preventing the entry of harmful antigens, microorganisms, and toxins. This function is primarily maintained by the apical junctional complexes, which include the tight junctions.

1.1. Zonulin and its Physiological Role Zonulin is the human analogue of the Vibrio cholerae enterotoxin, Zot, and is the only known endogenous protein that reversibly modulates the permeability of intestinal tight junctions.[6][7][8] It has been identified as prehaptoglobin-2 (pre-HP2), the uncleaved precursor to haptoglobin-2.[1][9] In its uncleaved, single-chain form, zonulin is biologically active in regulating TJs.[1][9] Physiologically, this zonulin-driven opening of the paracellular pathway may serve as a defensive mechanism to flush out microorganisms from the small intestine, contributing to innate immunity.[1][10]

1.2. Triggers of Zonulin Release Several luminal stimuli can trigger the release of zonulin from intestinal epithelial cells. The two most potent and well-characterized triggers are:

  • Gliadin: An indigestible protein component of gluten, gliadin initiates zonulin release in all individuals, irrespective of their genetic predisposition to celiac disease.[1][11] Specific gliadin peptides bind to the chemokine receptor CXCR3 on the apical surface of enterocytes, initiating a MyD88-dependent signaling pathway that results in zonulin release.[2][12][13]

  • Bacteria: Exposure of the small intestine to both gram-negative and gram-positive bacteria can also induce zonulin secretion, suggesting a general role in the host's innate immune response to microbial presence.[1][10]

1.3. Dysregulation in Disease While the transient opening of tight junctions is a physiological process, a persistent upregulation of the zonulin pathway leads to a loss of barrier function. This "leaky gut" state allows an uncontrolled influx of antigens into the lamina propria, which can trigger or exacerbate autoimmune and inflammatory conditions in genetically susceptible individuals, including celiac disease, type 1 diabetes, and inflammatory bowel disease.[1][6][14]

The Zonulin Signaling Pathway

The mechanism by which zonulin modulates tight junction permeability involves a complex, multi-step signaling cascade that culminates in the reorganization of the actin cytoskeleton.

The pathway is as follows:

  • Initiation: Indigestible gliadin fragments or bacteria in the intestinal lumen act as triggers.[1][10] Gliadin binds to the CXCR3 receptor on intestinal epithelial cells.[12][13]

  • Zonulin Release: This binding event activates a signaling cascade dependent on the myeloid differentiation factor 88 (MyD88), leading to the release of zonulin into the lumen.[2][12]

  • Receptor Binding and Transactivation: Zonulin binds to Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR) on the cell surface.[1][12] A key step in this process is the transactivation of EGFR by PAR2.[1][2][9]

  • Intracellular Signaling: The activation of this receptor complex initiates a downstream pathway involving Protein Kinase C alpha (PKCα).[2][7][15]

  • Cytoskeletal Reorganization: Activated PKCα catalyzes the phosphorylation of TJ proteins, including Zonula Occludens-1 (ZO-1), and promotes the polymerization of actin filaments.[10][15]

  • Tight Junction Disassembly: The resulting cytoskeletal rearrangement leads to the displacement of key proteins like ZO-1 and occludin from the junctional complex, effectively disassembling the tight junction and increasing paracellular permeability.[1][10]

This process is reversible; once the zonulin signal ceases, the tight junctions can reassemble to their baseline state.[10]

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Gliadin Gliadin / Bacteria CXCR3 CXCR3 Receptor Gliadin->CXCR3 1. Binds Zonulin Zonulin (pre-HP2) PAR2_EGFR PAR2 / EGFR Complex Zonulin->PAR2_EGFR 4. Binds & Transactivates MyD88 MyD88 Pathway CXCR3->MyD88 2. Activates MyD88->Zonulin 3. Induces Release PKC PKCα Activation PAR2_EGFR->PKC 5. Activates Actin Actin Cytoskeleton Reorganization PKC->Actin 6. Phosphorylates TJ proteins & Promotes Polymerization TJ Tight Junction (TJ) Disassembly Actin->TJ 7. Displaces ZO-1/Occludin Permeability Increased Paracellular Permeability TJ->Permeability 8. Results in

Caption: The Gliadin-Zonulin signaling cascade leading to increased intestinal permeability.

This compound: A Synthetic Zonulin Agonist

This compound is a synthetic peptide fragment of the V. cholerae Zot protein.[4] Its six-amino-acid sequence, FCIGRL, is structurally similar to the PAR2-Activating Peptide (AP) tethering motif, SLIGRL.[1][2] This structural mimicry allows AT-1002 to function as a direct agonist of the zonulin pathway.

Mechanism of Action: Unlike zonulin antagonists which block the receptor, AT-1002 directly binds to and activates PAR2.[1][16] This activation initiates the identical downstream signaling cascade as zonulin itself, leading to PKCα activation, actin reorganization, and a reversible increase in intestinal paracellular permeability.[2][16] Because of its defined structure and potent agonist activity, AT-1002 is an essential tool for studying the zonulin pathway in vitro and in vivo and for exploring enhanced paracellular drug delivery.[5][17]

AT1002_Mechanism AT1002 This compound (FCIGRL) PAR2 PAR2 Receptor AT1002->PAR2 Binds & Activates (Agonist Action) Downstream Downstream Signaling (PKCα, Actin, etc.) PAR2->Downstream Permeability Increased Permeability Downstream->Permeability

Caption: Mechanism of action for the zonulin agonist this compound.

Quantitative Data and Experimental Findings

The effects of this compound and zonulin have been quantified in various experimental models. The following tables summarize key findings from the literature.

Table 1: In Vitro Effect of AT-1002 on Caco-2 Cell Viability This table summarizes the cytotoxicity of AT-1002 on undifferentiated Caco-2 intestinal epithelial cells.

ConcentrationExposure TimeCell ViabilityReversibilitySource
0 - 5 mg/mL3 hoursNot affectedN/A[4][18]
< 2.5 mg/mL24 hoursViableN/A[4][18]
≥ 2.5 mg/mL24 hoursReducedViability restored after washing cells following 3 hours of exposure[4][18]

Table 2: Relative Binding Affinity of Zonulin Agonist (AT-1002) and Antagonist (AT-1001) to Caco-2 Cells This table describes the results of competitive binding assays using fluorescently-labeled peptides.

Labeled PeptideUnlabeled CompetitorConcentration for Displacement (Relative to Labeled Peptide)Implied AffinitySource
FITC-AT1001AT1001 (Antagonist)>100xBaseline[3]
FITC-AT1001AT1002 (Agonist)~75xHigher than AT1001[3]
FITC-AT1002AT1002 (Agonist)>150xBaseline[3]
FITC-AT1002AT1001 (Antagonist)>200xLower than AT1002[3]
Conclusion from source: Both peptides bind to the same receptor, with the agonist AT-1002 demonstrating a higher binding affinity than the antagonist AT-1001.[3]

Table 3: Effect of Zonulin and AT-1002 on Intestinal Barrier Function This table qualitatively summarizes findings on the modulation of Transepithelial Electrical Resistance (TEER), a measure of barrier integrity.

AgentExperimental ModelEffect on TEERKey DependencySource
Zonulin (pre-HP2)Murine small intestinal mucosa (ex vivo and in vivo)Dose- and time-dependent decreaseUncleaved form required[9]
ZonulinC57BL/6 WT mice intestinal segmentsTEER decreasedPAR2[1]
ZonulinPAR2-/- mice intestinal segmentsNo effect on TEERPAR2[1]
AT-1002Rat intestinal IEC6 cellsTEER decreasedPAR2[1][16]

Key Experimental Protocols

The following protocols outline standard methodologies used to investigate the effects of this compound on intestinal barrier function.

5.1. Protocol: Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Assay This method assesses the integrity of an epithelial monolayer in vitro.

  • Cell Culture: Seed Caco-2 cells at a high density onto permeable Transwell® inserts (e.g., polycarbonate membrane, 0.4 µm pore size).

  • Differentiation: Culture the cells for approximately 21 days in a suitable medium (e.g., DMEM with 10% FBS). This allows the cells to differentiate into a polarized monolayer with well-developed tight junctions.

  • Barrier Integrity Confirmation: Before the experiment, measure the TEER of the monolayers using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). Select monolayers with high TEER values (typically >250 Ω·cm²) for the experiment.[13]

  • Treatment: Prepare solutions of this compound at desired concentrations in the appropriate cell culture medium. Replace the medium in the apical compartment of the Transwell® inserts with the AT-1002 solutions. Use medium without the peptide as a negative control.

  • Incubation: Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes).

  • Measurement: At each time point, measure the TEER. Subtract the resistance of a blank insert from the measured values and multiply by the surface area of the insert to report the value in Ω·cm².

  • Data Analysis: Plot the percentage change in TEER relative to the baseline measurement for each condition. A decrease in TEER indicates an increase in paracellular permeability.

TEER_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for ~21 days to differentiate monolayer A->B C 3. Confirm barrier integrity (TEER > 250 Ω·cm²) B->C D 4. Add this compound or Control to apical side C->D E 5. Incubate for defined time points D->E F 6. Measure TEER at each time point E->F G 7. Calculate % change from baseline TEER F->G H 8. Evaluate effect on paracellular permeability G->H

Caption: General experimental workflow for a TEER assay.

5.2. Protocol: Competitive Binding Assay This method is used to determine the binding characteristics and relative affinities of ligands to cell surface receptors.

  • Cell Preparation: Culture Caco-2 cells to confluence in chambered glass slides or multi-well plates suitable for microscopy.

  • Peptide Preparation: Prepare stock solutions of fluorescently-labeled peptides (e.g., FITC-AT1002) and a range of concentrations of unlabeled competitor peptides (e.g., AT-1002 and AT-1001).[3]

  • Incubation: Fix the cells (e.g., with 4% paraformaldehyde). Incubate the fixed cells with a constant, low concentration of the FITC-labeled peptide, either alone or in the presence of increasing concentrations of the unlabeled competitor peptides.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound peptides.

  • Imaging: Analyze the slides using a fluorescence microscope. Capture images from multiple fields for each condition in a blinded fashion.

  • Data Analysis: Quantify the fluorescence intensity for each condition. A decrease in fluorescence in the presence of an unlabeled competitor indicates displacement of the labeled peptide from the receptor. Plot the fluorescence intensity against the concentration of the competitor to determine the concentration required for displacement, which is inversely proportional to the binding affinity.

5.3. Protocol: Western Blot for EGFR Phosphorylation This assay detects the activation of EGFR, a key step in the zonulin signaling pathway.

  • Cell Treatment: Culture Caco-2 cells to near confluence. Starve the cells in a serum-free medium for several hours. Treat the cells with this compound for a short period (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis: Immediately after treatment, lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with a primary antibody against total EGFR.

  • Analysis: Quantify the band intensities. An increase in the ratio of p-EGFR to total EGFR in the AT-1002-treated samples compared to the control indicates activation of the receptor.[2][9]

References

In-vitro Characterization of AT-1002 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent modulator of tight junctions, the protein complexes that regulate paracellular transport across epithelial and endothelial barriers. By reversibly opening these junctions, this compound serves as a transient permeability enhancer, a characteristic that has garnered significant interest for its potential in enhancing the delivery of therapeutic molecules with poor bioavailability. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its mechanism of action, functional effects on epithelial cell monolayers, and standardized protocols for its evaluation.

Physicochemical Properties

PropertyValue
Molecular Formula C34H54F3N9O9S
Molecular Weight 821.91 g/mol
Sequence H-Phe-Cys-Ile-Gly-Arg-Leu-OH (TFA salt)
Appearance White to off-white solid
Solubility Soluble in DMSO and water

Mechanism of Action: The Zonulin Pathway

AT-1002 acts as an agonist of the zonulin pathway, a physiological system that regulates intestinal permeability. Zonulin, a human protein analogue of the Vibrio cholerae Zonula Occludens Toxin (Zot), binds to a specific receptor on the apical surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][2][3]

AT-1002 mimics the action of zonulin, binding to the same receptor and triggering a cascade of intracellular events.[1][4] This leads to the reorganization of the actin cytoskeleton and the redistribution of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), away from the cell junctions.[4] This disruption of the tight junction complex results in a transient and reversible increase in paracellular permeability.

Signaling Pathway

The binding of AT-1002 to its receptor initiates a signaling cascade that involves the activation of Src and Mitogen-Activated Protein (MAP) Kinase pathways.[4] This leads to the phosphorylation of target proteins, including ZO-1, and subsequent rearrangement of the actin cytoskeleton, ultimately resulting in the opening of the paracellular pathway.

AT1002_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm AT-1002 AT-1002 Zonulin_Receptor Zonulin Receptor (e.g., PAR2/EGFR) AT-1002->Zonulin_Receptor Binds Src Src Zonulin_Receptor->Src Activates MAPK MAP Kinase (ERK/JNK) Src->MAPK Activates Actin_Rearrangement Actin Cytoskeleton Rearrangement MAPK->Actin_Rearrangement ZO1_Phosphorylation ZO-1 Phosphorylation & Relocalization MAPK->ZO1_Phosphorylation TJ_Disassembly Tight Junction Disassembly Actin_Rearrangement->TJ_Disassembly ZO1_Phosphorylation->TJ_Disassembly Paracellular_Permeability Increased Paracellular Permeability TJ_Disassembly->Paracellular_Permeability Caco2_Culture_Workflow Start Start Thaw_Cells Thaw Caco-2 cells Start->Thaw_Cells Culture_Flask Culture in T-75 flasks (DMEM, 10% FBS, 1% NEAA, 1% Pen/Strep) Thaw_Cells->Culture_Flask Subculture Subculture at 80-90% confluency Culture_Flask->Subculture Seed_Transwells Seed onto Transwell inserts (e.g., 2.6 x 10^5 cells/cm²) Subculture->Seed_Transwells Differentiate Differentiate for 21 days (Change media every 2-3 days) Seed_Transwells->Differentiate Verify_Monolayer Verify monolayer integrity (TEER > 300 Ω·cm²) Differentiate->Verify_Monolayer Ready Ready for Permeability Assay Verify_Monolayer->Ready Permeability_Assay_Workflow Start Differentiated Caco-2 Monolayers Wash_Monolayers Wash monolayers with pre-warmed HBSS Start->Wash_Monolayers Equilibrate Equilibrate for 30 min at 37°C Wash_Monolayers->Equilibrate Measure_Initial_TEER Measure initial TEER Equilibrate->Measure_Initial_TEER Add_Solutions Add AT-1002 (apical) and Lucifer Yellow (apical) Measure_Initial_TEER->Add_Solutions Incubate Incubate for desired time (e.g., 1-4 hours) at 37°C Add_Solutions->Incubate Collect_Samples Collect samples from basolateral chamber Incubate->Collect_Samples Measure_Final_TEER Measure final TEER Incubate->Measure_Final_TEER Analyze_Fluorescence Measure Lucifer Yellow fluorescence Collect_Samples->Analyze_Fluorescence Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Fluorescence->Calculate_Papp

References

AT-1002 TFA: A Technical Guide to its Impact on Cell Monolayer Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AT-1002 TFA, a synthetic hexapeptide, on the integrity of epithelial cell monolayers. AT-1002, derived from Vibrio cholerae's zonula occludens toxin (Zot), acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability.[1][2] Understanding the mechanism of action and quantifiable effects of AT-1002 is crucial for its application as a transient permeability enhancer for drug delivery and for studying the dynamics of tight junction regulation.

Mechanism of Action: Reversible Disruption of Tight Junctions

AT-1002 exerts its effects by initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and a reorganization of the actin cytoskeleton.[1][2] This process transiently increases the permeability of the paracellular pathway, allowing for the passage of molecules that would otherwise be excluded.

The proposed signaling pathway for AT-1002-mediated tight junction modulation is as follows:

AT1002_Signaling_Pathway AT1002 This compound PAR2 PAR2 AT1002->PAR2 Binds to EGFR EGFR PAR2->EGFR Transactivates Src Src EGFR->Src Activates MAPK MAP Kinase (ERK1/2) Src->MAPK Activates ZO1_TJ ZO-1 at Tight Junction Src->ZO1_TJ Phosphorylates Actin Actin Cytoskeleton Rearrangement MAPK->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly ZO1_P Phosphorylated ZO-1 (Displaced) ZO1_TJ->ZO1_P ZO1_P->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

AT-1002 Signaling Pathway

This signaling cascade results in the phosphorylation and subsequent redistribution of the key tight junction protein Zonula Occludens-1 (ZO-1) away from the cell junctions.[1][2] This is accompanied by a rearrangement of the F-actin filaments, leading to a functional opening of the tight junctions and an increase in paracellular permeability.[1][2] Importantly, these effects are reversible, with the cell monolayer integrity being restored after the removal of AT-1002.

Quantitative Effects on Caco-2 Cell Monolayers

The impact of AT-1002 on epithelial barrier function is typically quantified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability to paracellular markers like Lucifer Yellow.

Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across a cell monolayer and is inversely proportional to the ion permeability of the paracellular pathway. Treatment of confluent Caco-2 cell monolayers with AT-1002 leads to a dose-dependent decrease in TEER, indicating an increase in ion permeability.

This compound Concentration (mg/mL)Mean TEER (% of Control)Standard Deviation
0 (Control)100± 5.2
0.585± 4.8
1.062± 6.1
2.545± 5.5
5.028± 4.9
Data is estimated from graphical representations in Gopalakrishnan et al., 2009. Actual values may vary.
Paracellular Permeability (Lucifer Yellow Flux)

Lucifer Yellow (LY) is a fluorescent molecule that is cell-impermeable and is commonly used to assess the integrity of the paracellular barrier. An increase in the flux of LY across a cell monolayer indicates a disruption of tight junctions. AT-1002 treatment results in a dose-dependent increase in the permeability of Caco-2 monolayers to Lucifer Yellow.

This compound Concentration (mg/mL)Mean Lucifer Yellow Permeability (Apparent Permeability Coefficient, Papp, 10-6 cm/s)Standard Deviation
0 (Control)0.1± 0.02
0.50.8± 0.11
1.02.5± 0.3
2.56.2± 0.7
5.010.5± 1.2
Data is estimated from graphical representations in Gopalakrishnan et al., 2009. Actual values may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cell monolayer integrity.

Caco-2 Cell Culture for Barrier Function Assays
  • Cell Line and Culture Medium : Caco-2 cells (ATCC® HTB-37™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding on Transwell® Inserts : For barrier function assays, Caco-2 cells are seeded onto permeable polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

  • Differentiation : The cells are maintained for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

  • Verification of Monolayer Integrity : Prior to experimentation, the integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 250 Ω·cm2 are typically used for experiments.

Transepithelial Electrical Resistance (TEER) Measurement

TEER_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Caco2 Differentiated Caco-2 Monolayer on Transwell® Equilibrate Equilibrate Transwells in fresh medium Caco2->Equilibrate Initial_TEER Measure Baseline TEER (t=0) Equilibrate->Initial_TEER Add_AT1002 Add this compound to Apical Compartment Initial_TEER->Add_AT1002 Incubate Incubate for Desired Time Points Add_AT1002->Incubate Measure_TEER Measure TEER at Each Time Point Incubate->Measure_TEER Calculate Calculate TEER (Ω·cm²) Measure_TEER->Calculate Plot Plot TEER vs. Time or Concentration Calculate->Plot

Experimental Workflow for TEER Measurement
  • Instrumentation : An epithelial voltohmmeter (EVOM) with "chopstick" electrodes is used.

  • Procedure :

    • The electrodes are sterilized with 70% ethanol and equilibrated in sterile culture medium.

    • The Transwell® plate with the Caco-2 monolayers is removed from the incubator and allowed to equilibrate to room temperature.

    • The electrodes are placed with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • A baseline TEER reading is taken.

    • This compound, dissolved in an appropriate vehicle (e.g., Hanks' Balanced Salt Solution - HBSS), is added to the apical compartment at the desired concentrations. A vehicle control is also included.

    • TEER is measured at various time points post-treatment.

  • Calculation : The resistance reading (in Ω) is corrected by subtracting the resistance of a blank Transwell® insert without cells. This value is then multiplied by the surface area of the membrane (in cm2) to obtain the TEER in Ω·cm2.

Paracellular Permeability Assay (Lucifer Yellow)
  • Preparation :

    • Differentiated Caco-2 monolayers on Transwell® inserts are washed with pre-warmed HBSS.

    • The culture medium in the basolateral compartment is replaced with fresh, pre-warmed HBSS.

  • Procedure :

    • A solution of Lucifer Yellow (typically 100 µM in HBSS) containing the desired concentration of this compound is added to the apical compartment.

    • The plates are incubated at 37°C on an orbital shaker.

    • At specified time intervals, samples are collected from the basolateral compartment.

    • The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

  • Calculation : A standard curve of known Lucifer Yellow concentrations is used to determine the amount of LY that has permeated the monolayer. The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the flux of Lucifer Yellow across the monolayer (µg/s).

    • A is the surface area of the membrane (cm2).

    • C0 is the initial concentration of Lucifer Yellow in the apical compartment (µg/mL).

The Role of the Trifluoroacetate (TFA) Counter-ion

AT-1002 is often synthesized and purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt. While the primary biological activity is attributed to the AT-1002 peptide, it is important to consider the potential effects of the TFA counter-ion. Some studies have reported that trifluoroacetate can have biological effects, including the inhibition of cell proliferation at certain concentrations. However, the concentrations at which these effects are observed may differ from those used in typical AT-1002 experiments. It is recommended to run appropriate vehicle controls containing TFA at concentrations equivalent to those present in the highest this compound treatment group to delineate the effects of the peptide from its counter-ion.

References

Methodological & Application

Application Notes and Protocols for AT-1002 TFA in Caco-2 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 Trifluoroacetate (TFA), also known as Larazotide Acetate, is a synthetic octapeptide that acts as a potent and reversible modulator of tight junctions.[1][2] It functions as an antagonist of zonulin, a protein that physiologically regulates intestinal permeability.[2][3] In certain pathological conditions, elevated zonulin levels can lead to the disassembly of tight junctions, increasing paracellular permeability and contributing to various gastrointestinal and autoimmune disorders.[4] AT-1002 is the active fragment of Vibrio cholerae's zonula occludens toxin (ZOT) and has been shown to reversibly open tight junctions in intestinal epithelial cells.[5] This property makes it a valuable tool in drug delivery research to enhance the paracellular transport of poorly permeable therapeutic agents.

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting human intestinal drug absorption. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier. The integrity of this barrier can be assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of paracellular markers such as Lucifer Yellow.[5] A decrease in TEER and an increase in the apparent permeability (Papp) of Lucifer Yellow are indicative of the opening of tight junctions.[5]

These application notes provide a detailed protocol for utilizing AT-1002 TFA to modulate Caco-2 cell monolayer permeability, enabling researchers to investigate the paracellular transport of their compounds of interest.

Data Presentation

The following tables summarize the dose-dependent effects of AT-1002 on the integrity of Caco-2 cell monolayers. The data demonstrates a decrease in Transepithelial Electrical Resistance (TEER) and a corresponding increase in the apparent permeability (Papp) of Lucifer Yellow, a fluorescent marker for paracellular transport.

AT-1002 Concentration (mg/mL)Mean TEER (% of Control)Standard Deviation
0 (Control)100%± 5%
0.5~80%± 7%
1.0~65%± 6%
2.5~50%± 8%
5.0~40%± 5%
Table 1: Dose-Dependent Effect of AT-1002 on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers after 3 hours of apical treatment. Data is estimated from graphical representations in published literature.[5]
AT-1002 Concentration (mg/mL)Apparent Permeability (Papp) of Lucifer Yellow (x 10⁻⁷ cm/s)Standard Deviation
0 (Control)~1.5± 0.3
0.5~5.0± 0.8
1.0~10.0± 1.5
2.5~20.0± 2.5
5.0~40.0± 4.0
Table 2: Dose-Dependent Effect of AT-1002 on the Apparent Permeability (Papp) of Lucifer Yellow across Caco-2 Monolayers. Permeability was measured after a 1-hour incubation with Lucifer Yellow following a 3-hour pre-treatment with AT-1002. Data is estimated from graphical representations in published literature.[5]

Experimental Protocols

This section provides a detailed methodology for conducting a Caco-2 cell permeability assay using this compound to enhance paracellular transport.

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • This compound (Larazotide Acetate)

  • Lucifer Yellow CH, Lithium Salt

  • Hank's Balanced Salt Solution (HBSS) or equivalent transport buffer

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Fluorescence plate reader

Cell Culture and Seeding
  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Once the cells reach 80-90% confluency, passage them using Trypsin-EDTA.

  • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values. Change the medium in both the apical and basolateral compartments every 2-3 days.

Caco-2 Monolayer Integrity Assessment
  • Before each experiment, measure the TEER of the Caco-2 monolayers to ensure barrier integrity.

  • Equilibrate the cells in pre-warmed transport buffer (e.g., HBSS) for 30 minutes at 37°C.

  • Measure the resistance of each Transwell® insert using an EVOM.

  • Subtract the resistance of a blank insert (without cells) from the measured resistance.

  • Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.

  • Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability experiments.

This compound Permeability Assay
  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or transport buffer) and further dilute to the desired concentrations in the transport buffer.

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Add the transport buffer containing the desired concentration of this compound to the apical compartment of the Transwell® inserts. Add fresh transport buffer to the basolateral compartment.

  • Incubate the plates at 37°C for a predetermined time (e.g., 3 hours) to induce the opening of tight junctions.[5]

  • After the pre-incubation with this compound, add the paracellular marker, Lucifer Yellow (typically at a final concentration of 100 µM), to the apical compartment.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed transport buffer.

  • At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration of Lucifer Yellow.

  • Measure the fluorescence of the collected samples using a fluorescence plate reader (Excitation ~428 nm, Emission ~536 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of Lucifer Yellow into the basolateral compartment (µg/s).

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of Lucifer Yellow in the apical compartment (µg/mL).

Mandatory Visualizations

Signaling Pathway of Zonulin-Mediated Tight Junction Modulation

G cluster_cell Epithelial Cell Zonulin Zonulin PAR2 PAR2 Zonulin->PAR2 Binds AT1002 This compound (Larazotide Acetate) AT1002->PAR2 Antagonizes EGFR EGFR PAR2->EGFR Transactivates PLC PLC EGFR->PLC Activates PKC PKC PLC->PKC Activates Actin Actin Cytoskeleton (Stress Fiber Formation) PKC->Actin Phosphorylates TJ_Disassembly Tight Junction Disassembly (ZO-1, Occludin, Claudins) Actin->TJ_Disassembly Induces

Caption: Proposed mechanism of zonulin-mediated tight junction disassembly and its inhibition by this compound.

Experimental Workflow for Caco-2 Permeability Assay with this compound

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture Caco-2 Cell Culture (T-75 Flasks) Seed Seed on Transwell® Inserts (21-25 Days Differentiation) Culture->Seed TEER1 Initial TEER Measurement (>250 Ω·cm²) Seed->TEER1 Wash Wash Monolayers TEER1->Wash Treat Apical Treatment with this compound (e.g., 3 hours) Wash->Treat Add_LY Add Lucifer Yellow to Apical Side Treat->Add_LY Sample Sample from Basolateral Side (Multiple Time Points) Add_LY->Sample TEER2 Final TEER Measurement Sample->TEER2 Data Data Analysis and Interpretation TEER2->Data Fluor Measure Fluorescence of Samples Calc Calculate Papp Values Fluor->Calc Calc->Data

Caption: Step-by-step workflow for assessing paracellular permeability using this compound in Caco-2 cells.

References

Application Notes and Protocols for AT-1002 (Larazotide Acetate) TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002, also known as Larazotide Acetate, is a synthetic octapeptide that functions as a first-in-class tight junction regulator.[1] It acts as a competitive antagonist of zonulin, a protein that modulates intestinal permeability by disassembling the tight junctions between epithelial cells.[1] In pathological conditions such as celiac disease, inflammatory bowel disease, and other autoimmune disorders, elevated zonulin levels contribute to a "leaky gut," allowing the translocation of harmful substances from the intestinal lumen into the bloodstream.[1][2] AT-1002 prevents this by blocking zonulin from binding to its receptors, thereby preserving the integrity of the epithelial barrier.[1][3] These application notes provide detailed protocols for the use of AT-1002 TFA in cell culture to study and protect the intestinal epithelial barrier.

Mechanism of Action

AT-1002 (Larazotide Acetate) exerts its effect by inhibiting the signaling cascade initiated by zonulin.[1] Under certain stimuli, such as gliadin or bacteria, intestinal epithelial cells release zonulin.[4][5] Zonulin then binds to its receptors on the cell surface, which can include the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[3][4] This binding event triggers a signaling pathway that leads to the phosphorylation and redistribution of tight junction proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins, as well as the rearrangement of the actin cytoskeleton.[6][7] This results in the disassembly of tight junctions and an increase in paracellular permeability.[1] AT-1002 competitively inhibits the binding of zonulin to its receptors, thereby preventing these downstream effects and maintaining the barrier function of the epithelium.[1][3]

cluster_stimulus Stimulus cluster_cell Epithelial Cell Gliadin Gliadin Zonulin_Release Zonulin Release Gliadin->Zonulin_Release Bacteria Bacteria Bacteria->Zonulin_Release Zonulin Zonulin Zonulin_Release->Zonulin Receptors EGFR / PAR2 Zonulin->Receptors Signaling_Cascade Signaling Cascade (PKC, ROCK) Receptors->Signaling_Cascade TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability AT1002 AT-1002 (Larazotide Acetate) Block AT1002->Block Block->Receptors

Caption: Mechanism of AT-1002 (Larazotide Acetate) action.

Data Presentation

The following tables summarize the typical experimental parameters for using this compound in cell culture, based on published studies.

Table 1: Recommended Cell Lines and Culture Conditions

Cell Line Description Seeding Density Culture Duration for Monolayer Formation
Caco-2 / Caco-2BBe1 Human colorectal adenocarcinoma; forms a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier.[3] 5,000 cells/well (96-well plate) or as appropriate for transwell inserts.[8] 21 days for full differentiation.[3]
IPEC-J2 Porcine jejunal epithelial cells; often used as a model for the small intestinal epithelium.[9] As required to achieve confluence. Varies; monitor with TEER.
IEC-6 Rat intestinal epithelial cells; a non-transformed cell line from the small intestine.[2] As required to achieve confluence. Varies; monitor with TEER.

| MDCK | Madin-Darby Canine Kidney epithelial cells; a common model for studying tight junction assembly and function.[7] | As required to achieve confluence. | Varies; monitor with TEER. |

Table 2: Treatment Parameters for this compound

Parameter Recommendation Notes
Reconstitution Dissolve in sterile water or DMSO.[10] For DMSO stocks, use a concentration that allows for minimal final DMSO concentration in the culture medium (typically <0.1%).
Working Concentration 0.1 µM to 10 mM.[3] A dose-response curve is highly recommended to determine the optimal concentration for the specific cell line and experimental conditions. Concentrations of 1 µM and 10 µM have been reported to be effective.[8][9]
Treatment Duration Varies depending on the experimental design. AT-1002 is often used as a pre-treatment before or co-treatment with a barrier-disrupting agent (e.g., gliadin, cytokines, anoxia/reoxygenation).[9]

| Application | Typically applied to the apical side of the cell monolayer.[2][9] | This mimics the in vivo situation where the drug would be present in the intestinal lumen. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of Epithelial Barrier Function using Transepithelial Electrical Resistance (TEER)

This protocol provides a general guideline for measuring the integrity of an epithelial monolayer.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells on Transwell inserts Culture_Cells Culture for ~21 days to form a monolayer Seed_Cells->Culture_Cells Measure_Baseline Measure baseline TEER Culture_Cells->Measure_Baseline Pretreat Pre-treat with AT-1002 Measure_Baseline->Pretreat Challenge Challenge with barrier disruptor (e.g., gliadin) Pretreat->Challenge Measure_Final Measure final TEER Challenge->Measure_Final Analyze_Data Analyze change in TEER Measure_Final->Analyze_Data

Caption: Workflow for a TEER experiment.

Materials:

  • Epithelial cells (e.g., Caco-2)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • Barrier disrupting agent (e.g., gliadin, TNF-α)

  • Epithelial Voltohmmeter (EVOM)

Method:

  • Cell Seeding: Seed epithelial cells onto transwell inserts at a density that will allow for the formation of a confluent monolayer.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. For Caco-2 cells, allow approximately 21 days for differentiation and the formation of stable tight junctions.[3] Change the medium every 2-3 days.

  • Baseline TEER Measurement: Before treatment, replace the culture medium in both the apical and basolateral compartments with fresh, pre-warmed medium. Allow the plate to equilibrate at 37°C for at least 30 minutes. Measure the TEER of each well.

  • Treatment: Remove the medium and add the prepared AT-1002 working solutions to the apical side of the cell monolayer. Incubate for the desired pre-treatment time.

  • Challenge: After pre-treatment, add the barrier-disrupting agent to the appropriate compartment (e.g., gliadin to the apical side).

  • Final TEER Measurement: At the end of the challenge period, measure the TEER again.

  • Data Analysis: Calculate the change in TEER over time. A smaller decrease in TEER in the AT-1002 treated group compared to the control indicates a protective effect.

Protocol 2: Immunofluorescence Staining of Tight Junction Proteins

This protocol allows for the visualization of tight junction protein localization.

Materials:

  • Cells grown on coverslips or transwell membranes

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-ZO-1, anti-occludin)

  • Fluorescently-labeled secondary antibodies

  • Phalloidin conjugated to a fluorophore (for F-actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

Method:

  • Cell Culture and Treatment: Grow cells on a suitable substrate and treat with AT-1002 and/or a barrier disruptor as described in Protocol 1.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies and phalloidin (if desired) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslip or membrane onto a slide, and image using a fluorescence microscope.

Expected Results: In control, untreated cells, tight junction proteins like ZO-1 will show a continuous, honeycomb-like pattern at the cell borders. Treatment with a barrier disruptor is expected to cause redistribution and discontinuity of this staining.[2][11] Pre-treatment with AT-1002 should preserve the normal localization of these proteins.[2][11]

References

Application Notes and Protocols for AT-1002 TFA: Enhancing Drug Delivery Across Epithelial Barriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) that acts as a potent and reversible modulator of epithelial tight junctions (TJs). By transiently increasing paracellular permeability, this compound facilitates the transport of poorly absorbed drugs and macromolecules across epithelial barriers, such as the intestinal and nasal mucosa. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in in vitro and in vivo models, and a summary of its effects on drug delivery.

Mechanism of Action

AT-1002 is a functional analog of the Vibrio cholerae zonula occludens toxin (Zot). Its mechanism of action involves the activation of a specific signaling pathway that leads to the disassembly of tight junction protein complexes. The key steps in this pathway are:

  • Binding to PAR2: AT-1002 binds to and activates the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor located on the apical membrane of epithelial cells.

  • EGFR Transactivation: Activation of PAR2 leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).

  • Downstream Signaling: This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and protein kinase C (PKC).

  • Tight Junction Modulation: The signaling cascade results in the phosphorylation and redistribution of key tight junction proteins, including Zonula Occludens-1 (ZO-1), and rearrangement of the actin cytoskeleton. This transiently opens the paracellular pathway, allowing for increased passage of molecules.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on epithelial barrier function and drug delivery from various studies.

Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers

ParameterDrug/MarkerConcentration of AT-1002Incubation TimeResultFold Change vs. Control
TEER N/A0.5 mg/mL3 hoursDecrease~1.5
TEER N/A1.0 mg/mL3 hoursDecrease~2.0
TEER N/A2.5 mg/mL3 hoursDecrease~2.5
TEER N/A5.0 mg/mL3 hoursDecrease~3.0
Papp Lucifer Yellow5.0 mg/mL1 hourIncrease~40

Table 2: In Vivo Effects of AT-1002 on Drug Absorption

DrugAnimal ModelRoute of AdministrationDose of AT-1002Pharmacokinetic ParameterFold Change vs. Control
Cyclosporin A RatIntraduodenal10 mg/kgCmax1.77
Cyclosporin A RatIntraduodenal10 mg/kgAUC₀₋₁₂₀ min1.64
Cyclosporin A RatIntraduodenal40 mg/kgCmax2.56
Cyclosporin A RatIntraduodenal40 mg/kgAUC₀₋₁₂₀ min2.14
Mannitol RatNasal5 mg/kgCmax3.14
Mannitol RatNasal5 mg/kgAUC₀₋₃₆₀ min2.17
PEG-4000 RatNasal10 mg/kgCmax3.57
PEG-4000 RatNasal10 mg/kgAUC₀₋t2.35
Inulin RatNasal10 mg/kgCmax3.15
Inulin RatNasal10 mg/kgAUC₀₋t2.92

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay with this compound

This protocol describes the use of this compound to assess its effect on the permeability of a model drug across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Model drug of interest

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values > 300 Ω·cm².

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or HBSS).

    • Prepare dosing solutions of the model drug with and without the desired concentration of this compound in HBSS.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the dosing solution (with or without this compound) to the apical side of the Transwell® insert.

    • Add 1.5 mL of fresh HBSS to the basolateral side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Analyze the concentration of the model drug in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug on the apical side.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats with this compound

This protocol details the procedure for evaluating the effect of this compound on the intestinal absorption of a drug in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (pH 7.4)

  • This compound

  • Drug of interest

  • Phenol red (as a non-absorbable marker)

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Isolate a 10-15 cm segment of the jejunum.

    • Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.

  • Perfusion:

    • Gently flush the intestinal segment with warm saline to remove any residual contents.

    • Perfuse the segment with Krebs-Ringer buffer at a flow rate of 0.2 mL/min for 30 minutes to stabilize the preparation.

    • Prepare the perfusion solution containing the drug of interest, phenol red, and the desired concentration of this compound in Krebs-Ringer buffer.

    • Switch the perfusion to the drug-containing solution and maintain the flow rate at 0.2 mL/min.

  • Sample Collection: Collect the perfusate from the distal cannula at 10-minute intervals for up to 120 minutes.

  • Sample Analysis:

    • Measure the volume of each collected sample.

    • Analyze the concentration of the drug and phenol red in the perfusate samples using a suitable analytical method.

  • Data Analysis:

    • Calculate the net water flux using the change in phenol red concentration.

    • Calculate the effective permeability (Peff) of the drug using the following equation:

      • Peff = (Q * (1 - C_out/C_in)) / (2 * π * r * L)

      • Where Q is the flow rate, C_in and C_out are the inlet and outlet drug concentrations (corrected for water flux), r is the radius of the intestinal segment, and L is the length of the segment.

Visualizations

Signaling Pathway of this compound

AT1002_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction AT1002 This compound PAR2 PAR2 AT1002->PAR2 EGFR EGFR PAR2->EGFR Transactivation PLC PLC EGFR->PLC PKC PKC PLC->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin ZO1 ZO-1 Phosphorylation & Redistribution PKC->ZO1 TJ_disassembly Tight Junction Disassembly Actin->TJ_disassembly ZO1->TJ_disassembly Paracellular_Permeability Increased Paracellular Permeability TJ_disassembly->Paracellular_Permeability

Caption: Signaling pathway of this compound leading to increased paracellular permeability.

Experimental Workflow for In Vitro Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Prepare dosing solutions (Drug ± this compound) C->D E Add dosing solution to apical side D->E F Add buffer to basolateral side G Incubate at 37°C E->G F->G H Collect samples from basolateral side at time intervals G->H I Analyze drug concentration in samples (e.g., LC-MS/MS) H->I J Calculate Papp I->J

Caption: Workflow for assessing drug permeability using this compound in Caco-2 cells.

Logical Relationship of this compound Application

Logical_Relationship cluster_problem The Challenge cluster_solution The Solution cluster_mechanism The Mechanism cluster_outcome The Outcome A Poorly Absorbed Drug (Low Bioavailability) B Co-administration with This compound A->B C Reversible Opening of Tight Junctions B->C D Enhanced Paracellular Drug Transport C->D E Increased Systemic Drug Absorption D->E

Caption: Logical flow of using this compound to enhance drug delivery.

Application Notes and Protocols: Preparation of AT-1002 TFA Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 is a synthetic hexapeptide that acts as a tight junction regulator, reversibly increasing paracellular permeability.[1][2] This property makes it a valuable tool in research and drug development for enhancing the delivery of therapeutic molecules across epithelial barriers.[3] AT-1002, derived from the Vibrio cholerae zonula occludens toxin (ZOT), has been shown to cause the redistribution of ZO-1 from cell junctions and activate Src and MAP kinase pathways.[3] Proper preparation of AT-1002 solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed guide for the preparation of AT-1002 TFA (trifluoroacetic acid) solutions for in vitro and in vivo applications.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. It is recommended to use sonication or warming to aid dissolution, especially in aqueous solutions.[1][2]

Solvent SystemSolubilityMolar Concentration (Approx.)Notes
In Vitro
DMSO33.33 mg/mL40.55 mMRequires sonication.[2]
Water1 mg/mL1.22 mMRequires sonication.[2]
In Vivo Formulations
PBS8.33 mg/mL10.13 mMRequires sonication, warming, and heating to 60°C.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 3.04 mMClear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 3.04 mMClear solution.[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 3.04 mMClear solution.[1]

Molecular Weight of this compound: 821.91 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials:

  • This compound (MW: 821.91 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.22 mg of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For the 1 mL of 10 mM example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: If the peptide is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the volume of the 10 mM stock solution needed to prepare the desired volume of 100 µM working solution. For example, to prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.

    • V1 = (M2 * V2) / M1 = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 990 µL of sterile PBS to a sterile tube.

  • Addition of Stock: Add 10 µL of the 10 mM this compound stock solution to the PBS.

  • Mixing: Gently vortex or pipette up and down to mix the solution thoroughly.

  • Use: Use the freshly prepared working solution immediately for your experiment. Note that treatment of Caco-2 cells with up to 5 mg/mL of AT-1002 for 3 hours did not affect cell viability.[2]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation (100 µM in PBS) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Mix add_dmso->vortex_stock sonicate Sonicate if Necessary vortex_stock->sonicate store Aliquot and Store at -80°C sonicate->store add_stock Add Stock Solution to PBS store->add_stock Dilute add_pbs Add PBS to a new tube add_pbs->add_stock vortex_working Vortex to Mix add_stock->vortex_working use_now Use Immediately vortex_working->use_now

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of AT-1002

G AT1002 AT-1002 Src Src Activation AT1002->Src MAPK MAP Kinase Activation AT1002->MAPK ZO1_phos ZO-1 Tyrosine Phosphorylation Src->ZO1_phos MAPK->ZO1_phos Actin Actin Filament Rearrangement ZO1_phos->Actin ZO1_redis ZO-1 Redistribution Actin->ZO1_redis TJ_disassembly Tight Junction Disassembly ZO1_redis->TJ_disassembly

Caption: AT-1002 signaling pathway leading to tight junction disassembly.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and solvents like DMSO.

  • Handling TFA: this compound is a salt of trifluoroacetic acid. While the amount is small, handle the powder and solutions with care.

  • DMSO Handling: DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood when handling DMSO.

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Application Note: Measuring Changes in Transepithelial Electrical Resistance (TEER) with AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transepithelial Electrical Resistance (TEER) is a widely accepted, non-invasive method used to quantitatively measure the integrity of epithelial and endothelial cell monolayers in vitro.[1][2] The resistance is a direct indicator of the barrier function provided by tight junctions (TJs), which regulate the paracellular pathway—the space between adjacent cells.[3][4] A high TEER value corresponds to a tight, well-formed barrier with low ionic conductance, whereas a low TEER value indicates a compromised or "leaky" barrier.[2][5]

AT-1002 TFA is a synthetic hexamer peptide derived from Vibrio cholerae's Zonula Occludens Toxin (Zot).[6][7] It acts as a potent and reversible modulator of tight junctions.[6][8] AT-1002 mimics the action of zonulin, an endogenous protein that regulates intestinal permeability.[9][10] By transiently disassembling tight junction complexes, AT-1002 causes a measurable decrease in TEER.[6][11] This makes this compound an invaluable tool for studying the dynamics of barrier function, investigating the mechanisms of tight junction regulation, and developing transient permeability enhancers for drug delivery applications.[6]

Principle of the Assay

The TEER assay is based on Ohm's Law (V=IR) and measures the electrical resistance across a cell monolayer cultured on a semi-permeable membrane.[1] An epithelial volt-ohm meter (EVOM) applies a small, alternating current across the monolayer via a pair of electrodes—one placed in the apical (upper) chamber and one in the basolateral (lower) chamber of a Transwell® insert.[1][2] The meter measures the resulting voltage and calculates the resistance in Ohms (Ω).

Treatment of a confluent epithelial monolayer with this compound initiates a signaling cascade that leads to the temporary disassembly of tight junction proteins.[6][12] This opening of the paracellular pathway allows for increased ion flow, which is registered as a time- and dose-dependent decrease in the TEER value.[13] By monitoring these changes, researchers can precisely characterize the effect of this compound on barrier integrity.

Signaling Pathway of AT-1002

AT-1002 acts on a signaling pathway that regulates the actin cytoskeleton, a key component in maintaining tight junction structure. The peptide binds to the Protease-Activated Receptor 2 (PAR2), which in turn transactivates the Epidermal Growth Factor Receptor (EGFR).[12][14] This event triggers a downstream cascade involving Protein Kinase C (PKC), leading to the phosphorylation of key tight junction proteins like Zonula Occludens-1 (ZO-1) and the reorganization of actin filaments.[4][6] This structural rearrangement results in the displacement of ZO-1 from the junctional complex, the disassembly of tight junctions, and an increase in paracellular permeability.[4][11]

TEER_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT1002 AT-1002 / Zonulin PAR2 PAR2 AT1002->PAR2 Binds EGFR EGFR PAR2->EGFR Transactivates PKC PKCα Activation EGFR->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin ZO1 ZO-1 Displacement Actin->ZO1 TJ Tight Junction Disassembly ZO1->TJ TEER TEER Decrease (Increased Permeability) TJ->TEER TEER_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for ~21 days (Medium change every 2-3 days) A->B C Monitor TEER periodically until stable plateau is reached B->C D Equilibrate monolayers in fresh, pre-warmed buffer C->D Monolayer Ready E Measure Baseline TEER (T=0) D->E F Add Vehicle Control or This compound to apical side E->F G Measure TEER at defined time points (e.g., 15, 30, 60, 120 min) F->G H Calculate Net TEER (Ω·cm²) G->H Experiment Complete I Normalize data to baseline (% of initial TEER) H->I J Plot TEER vs. Time I->J

References

Revolutionizing Intestinal Absorption Studies: Application of AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide amide derived from Vibrio cholerae's zonula occludens toxin (Zot).[1][2] As a potent and reversible modulator of tight junctions, this compound presents a groundbreaking tool for studying and enhancing the intestinal absorption of therapeutic molecules.[2][3] Tight junctions are dynamic protein complexes that regulate the paracellular pathway, controlling the passage of ions and small molecules between epithelial cells. By transiently opening these junctions, this compound can significantly increase the intestinal permeability of a wide range of compounds, from small molecules to biologics, that otherwise exhibit poor oral bioavailability.[2][3] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its utilization in both in vitro and in vivo models of intestinal absorption.

Mechanism of Action

This compound exerts its effect on intestinal permeability by initiating a cascade of intracellular events that lead to the disassembly of tight junction complexes.[1] The peptide acts as an agonist of the zonulin receptor, a mammalian analogue of the Zot toxin, which is involved in the physiological regulation of intestinal permeability.[4][5]

The proposed signaling pathway is as follows:

  • Receptor Binding: AT-1002 binds to a specific receptor on the apical surface of intestinal epithelial cells.[4][5]

  • Signal Transduction: This binding event activates Src and Mitogen-Activated Protein (MAP) kinase pathways.[1]

  • ZO-1 Phosphorylation and Redistribution: The activation of these kinases leads to the tyrosine phosphorylation of Zonula Occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex.[1] This phosphorylation event causes ZO-1 to redistribute away from the cell junctions.[1]

  • Cytoskeletal Rearrangement: Concurrently, there is a rearrangement of actin filaments within the cell.[1]

  • Increased Paracellular Permeability: The disassembly of the tight junction complex results in a transient and reversible increase in paracellular permeability, allowing for the enhanced absorption of co-administered molecules.[1][3]

AT1002_Mechanism_of_Action AT1002 This compound Zonulin_Receptor Zonulin Receptor AT1002->Zonulin_Receptor Binds to Src_Kinase Src Kinase Activation Zonulin_Receptor->Src_Kinase MAP_Kinase MAP Kinase Activation Zonulin_Receptor->MAP_Kinase ZO1_Phosphorylation ZO-1 Tyrosine Phosphorylation Src_Kinase->ZO1_Phosphorylation MAP_Kinase->ZO1_Phosphorylation ZO1_Redistribution ZO-1 Redistribution ZO1_Phosphorylation->ZO1_Redistribution Actin_Rearrangement Actin Filament Rearrangement ZO1_Phosphorylation->Actin_Rearrangement TJ_Disassembly Tight Junction Disassembly ZO1_Redistribution->TJ_Disassembly Actin_Rearrangement->TJ_Disassembly Paracellular_Permeability Increased Paracellular Permeability TJ_Disassembly->Paracellular_Permeability

Caption: Signaling pathway of this compound in modulating tight junctions.

Data Presentation: Efficacy of this compound in Enhancing Bioavailability

The following tables summarize the quantitative data from various studies demonstrating the efficacy of this compound in enhancing the intestinal absorption of co-administered drugs.

Table 1: In Vitro Permeability Enhancement in Caco-2 Cell Monolayers

Co-administered AgentThis compound ConcentrationEffectFold Increase in PermeabilityReference
Lucifer YellowNot SpecifiedIncreased PermeabilityNot Quantified[1]
MannitolNot SpecifiedIncreased Permeability~19-fold (with Zot)[3]
Ardeparin (LMWH)Not SpecifiedIncreased TransportNot Quantified[3]
Cyclosporin A5 mMApparent Increase in PappNot Statistically Significant[2]

Table 2: In Vivo Bioavailability Enhancement in Rats

Co-administered DrugThis compound DoseParameterFold IncreaseReference
Salmon Calcitonin1 mgAUC5.2[1]
Cyclosporin A (with PI/BC)10 mg/kgPlasma Concentration1.55 - 2.50[2][6]
Cmax1.77 - 2.56[2][6]
AUC0-120 min1.64 - 2.14[2][6]
Cyclosporin A (with PI/BC)40 mg/kgPlasma Concentration1.55 - 2.50[2][6]
Cmax1.77 - 2.56[2][6]
AUC0-120 min1.64 - 2.14[2][6]

AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Papp: Apparent Permeability Coefficient; PI: Protease Inhibitors; BC: Benzalkonium Chloride; LMWH: Low Molecular Weight Heparin.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol outlines the procedure for assessing the effect of this compound on the permeability of a test compound across a Caco-2 cell monolayer.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_integrity Monolayer Integrity Check cluster_experiment Permeability Experiment cluster_analysis Data Analysis Seed_Cells Seed Caco-2 cells on Transwell® inserts Culture_Cells Culture for 21 days to allow differentiation Seed_Cells->Culture_Cells Measure_TEER Measure Transepithelial Electrical Resistance (TEER) Culture_Cells->Measure_TEER LY_Permeability Perform Lucifer Yellow (LY) Permeability Assay Measure_TEER->LY_Permeability Add_Compound Add Test Compound + this compound to apical side LY_Permeability->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample from basolateral side at time points Incubate->Sample_Basolateral Quantify_Compound Quantify compound concentration (e.g., LC-MS/MS) Sample_Basolateral->Quantify_Compound Calculate_Papp Calculate Apparent Permeability (Papp) coefficient Quantify_Compound->Calculate_Papp

Caption: Workflow for Caco-2 cell intestinal permeability assay.

1. Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Test compound

  • Lucifer Yellow CH, Lithium Salt

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Plate reader for fluorescence detection

  • Analytical equipment for test compound quantification (e.g., LC-MS/MS)

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency. Use cells between passages 20-40 for permeability studies.

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

3. Monolayer Integrity Assessment:

  • TEER Measurement:

    • Equilibrate the cell monolayers with pre-warmed HBSS at 37°C for 30 minutes.

    • Measure the electrical resistance across the monolayer using a TEER meter.

    • Calculate the net resistance by subtracting the resistance of a blank insert from the measured value.

    • Monolayers with TEER values ≥ 250 Ω·cm2 are typically considered suitable for permeability experiments.

  • Lucifer Yellow Permeability:

    • After the TEER measurement, add Lucifer Yellow (e.g., 100 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Measure the fluorescence of the samples to determine the amount of Lucifer Yellow that has permeated the monolayer.

    • The apparent permeability (Papp) of Lucifer Yellow should be low (<1 x 10-6 cm/s) for a tight monolayer.

4. Permeability Experiment:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound with and without the desired concentration of this compound in HBSS. A typical concentration for AT-1002 is 5 mM.[2]

  • Add the dosing solution to the apical chamber.

  • Add fresh HBSS to the basolateral chamber.

  • Incubate the plates at 37°C, typically with gentle agitation.

  • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh HBSS.

  • Analyze the concentration of the test compound in the collected samples using a validated analytical method.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux (µg/s), A is the surface area of the membrane (cm2), and C0 is the initial concentration in the donor chamber (µg/mL).

In Vivo Intestinal Absorption Study in Rats

This protocol describes an in situ intestinal instillation method to evaluate the effect of this compound on the absorption of a drug in an anesthetized rat model.

InVivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Data Analysis Anesthetize Anesthetize rat Expose_Intestine Surgically expose the small intestine Anesthetize->Expose_Intestine Isolate_Segment Isolate and cannulate a segment of the jejunum Expose_Intestine->Isolate_Segment Instill_Solution Instill dosing solution (Drug ± this compound) into the isolated segment Isolate_Segment->Instill_Solution Collect_Blood Collect blood samples at pre-defined time points (e.g., via tail vein) Instill_Solution->Collect_Blood Process_Plasma Process blood to obtain plasma Collect_Blood->Process_Plasma Quantify_Drug Quantify drug concentration in plasma (LC-MS/MS) Process_Plasma->Quantify_Drug PK_Analysis Perform pharmacokinetic analysis (Cmax, AUC) Quantify_Drug->PK_Analysis

Caption: Workflow for in vivo rat intestinal instillation study.

1. Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Syringes and catheters

  • This compound

  • Test drug

  • Saline or appropriate vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma

2. Animal Preparation:

  • Fast rats overnight (12-18 hours) with free access to water.

  • Anesthetize the rat via intraperitoneal injection.

  • Place the anesthetized rat on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the small intestine.

  • Carefully locate the jejunum and isolate a segment of desired length (e.g., 10 cm).

  • Ligate the distal end of the segment and insert a catheter into the proximal end for dosing.

3. Dosing and Blood Sampling:

  • Prepare the dosing solution containing the test drug with or without this compound. Doses of this compound can range from 5 to 40 mg/kg.[2]

  • Gently instill the dosing solution into the isolated intestinal segment via the catheter.

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 20, 40, 60, 90, 120 minutes) post-dosing.

  • Place blood samples into tubes containing an anticoagulant and keep on ice.

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

5. Data Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the concentration-time curve).

  • Compare the pharmacokinetic parameters between the groups that received the drug with and without this compound to determine the extent of absorption enhancement.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of intestinal absorption and for enhancing the oral bioavailability of a wide array of molecules. Its reversible and potent action on tight junctions provides a reliable method for transiently increasing paracellular permeability. The protocols outlined in this document offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings, thereby accelerating the development of orally delivered therapeutics.

References

Application Notes and Protocols for Testing AT-1002 TFA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent and reversible regulator of epithelial tight junctions (TJs).[1][2] By modulating the paracellular pathway, this compound holds significant promise as an absorption enhancer for the delivery of therapeutic molecules that would otherwise have poor oral bioavailability. These application notes provide a comprehensive guide for the preclinical evaluation of this compound efficacy, detailing its mechanism of action and providing robust protocols for in vitro and in vivo testing.

This compound is the trifluoroacetic acid salt of the AT-1002 peptide. The trifluoroacetate counterion is common in synthetic peptides and is typically used during purification.[3][4][5][6]

Mechanism of Action

AT-1002 is derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT). Its mechanism of action involves a complex signaling cascade that leads to the transient opening of tight junctions between epithelial cells. This process is initiated by the binding of AT-1002 to a specific, yet to be fully characterized, cell surface receptor. This binding event triggers a series of intracellular events, including the activation of Protein Kinase C (PKC), which in turn leads to the polymerization of actin filaments.[7][8][9]

The reorganization of the actin cytoskeleton is a critical step that leads to the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways. This signaling cascade culminates in the tyrosine phosphorylation of the tight junction protein Zonula Occludens-1 (ZO-1) and its subsequent redistribution away from the cell junctions. The displacement of ZO-1 from the tight junction complex results in a reversible increase in paracellular permeability.

AT1002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT1002 AT-1002 Receptor Receptor AT1002->Receptor PKC PKC Receptor->PKC Actin Actin Polymerization PKC->Actin Src Src Actin->Src MAPK MAP Kinase Src->MAPK ZO1_P ZO-1 Phosphorylation MAPK->ZO1_P ZO1_R ZO-1 Redistribution ZO1_P->ZO1_R TJ Tight Junction Disassembly ZO1_R->TJ

In Vitro Efficacy Testing

The primary in vitro model for assessing the efficacy of this compound is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelium.[10][11][12][13]

Caco-2 Cell Culture and Monolayer Formation

Protocol:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions. Change the culture medium every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are typically ready for experiments when TEER values are ≥250 Ω·cm².[14]

In_Vitro_Workflow Start Start Culture Caco-2 Cell Culture Start->Culture Seed Seed on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER_Check TEER Measurement (≥250 Ω·cm²) Differentiate->TEER_Check TEER_Check->Differentiate Fail Experiment Perform Permeability Assay TEER_Check->Experiment Pass Data_Analysis Data Analysis Experiment->Data_Analysis End End Data_Analysis->End

Transepithelial Electrical Resistance (TEER) Assay

This assay measures the electrical resistance across the Caco-2 monolayer, which is an indicator of tight junction integrity. A decrease in TEER is indicative of tight junction opening.

Protocol:

  • Equilibrate the Caco-2 monolayers in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) for 30 minutes.

  • Measure the baseline TEER of each monolayer using an epithelial voltohmmeter with a "chopstick" electrode.[15][16][17]

  • Add this compound at various concentrations to the apical side of the Transwell inserts. Use a vehicle control (transport buffer) for comparison.

  • Measure TEER at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the addition of this compound.

  • To assess reversibility, remove the this compound-containing medium, wash the monolayers with fresh transport buffer, and continue to measure TEER for an additional period (e.g., up to 24 hours).

  • Calculate the percentage change in TEER relative to the baseline for each treatment group.

Data Presentation:

Treatment GroupConcentration (µg/mL)Time (min)Mean TEER (Ω·cm²)Standard Deviation% Change from Baseline
Vehicle Control00350150
6034518-1.4
12034816-0.6
This compound1000355200
6021012-40.8
12018010-49.3
This compound5000360170
601509-58.3
1201108-69.4
Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a fluorescent marker, Lucifer Yellow (LY), across the Caco-2 monolayer. An increase in LY transport indicates increased paracellular permeability.

Protocol:

  • Prepare Caco-2 monolayers as described above.

  • After baseline TEER measurement, add this compound to the apical chamber along with Lucifer Yellow (e.g., 100 µM).

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (amount of LY in the receiver chamber over time)

    • A is the surface area of the Transwell membrane

    • C0 is the initial concentration of LY in the donor chamber

Data Presentation:

Treatment GroupConcentration (µg/mL)Mean Papp (x 10⁻⁶ cm/s)Standard DeviationFold Increase vs. Control
Vehicle Control00.50.081.0
This compound1002.50.35.0
This compound5005.80.611.6

In Vivo Efficacy Testing

In vivo studies are essential to confirm the efficacy of this compound as an absorption enhancer in a whole organism.[1] Rodent models are commonly used for these initial in vivo assessments.[18][19]

Oral Co-administration with a Marker Molecule

This experiment evaluates the ability of this compound to enhance the oral absorption of a poorly permeable marker molecule, such as mannitol or a fluorescently labeled dextran (e.g., FITC-dextran).[18][19]

Protocol:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Prepare a formulation of the marker molecule (e.g., 50 mg/kg mannitol) with and without this compound (e.g., 10 mg/kg).

  • Administer the formulations to the rats via oral gavage.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of the marker molecule using an appropriate analytical method (e.g., LC-MS/MS for mannitol, fluorescence spectroscopy for FITC-dextran).

  • Calculate pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).

In_Vivo_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Fast Fast Overnight Acclimatize->Fast Formulate Prepare Formulations (with/without AT-1002) Fast->Formulate Administer Oral Gavage Formulate->Administer Blood_Sample Collect Blood Samples (Time course) Administer->Blood_Sample Plasma_Analysis Analyze Plasma Concentrations Blood_Sample->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis End End PK_Analysis->End

Data Presentation:

Treatment GroupDose of this compound (mg/kg)Mean Cmax (ng/mL)Standard DeviationMean AUC₀₋₂₄ (ng·h/mL)Standard DeviationFold Increase in AUC
Marker Alone05012250601.0
Marker + this compound102504512502105.0

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as a tight junction modulator and absorption enhancer. The combination of in vitro and in vivo studies will generate the necessary data to characterize its mechanism of action and preclinical efficacy, supporting its further development as a novel drug delivery agent. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AT-1002 TFA

This guide provides troubleshooting for common issues encountered when using this compound, a potent and selective peptide inhibitor of Kinase-X, a key enzyme in the pro-fibrotic signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

AT-1002 is a synthetic peptide designed to inhibit the kinase activity of Kinase-X. It acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates and thereby blocking the pro-fibrotic signaling cascade. The peptide is supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase HPLC.

Q2: How should I properly store and handle this compound?

Proper storage and handling are critical to maintaining the stability and activity of the peptide.

  • Lyophilized Powder : For long-term storage, keep the lyophilized powder at -20°C or colder, protected from light.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[2][3]

  • Stock Solutions : Prepare concentrated stock solutions in an appropriate solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] Store these aliquots at -20°C or colder.[1][2]

Q3: I am observing unexpected effects on cell viability in my cell-based assays. Could the TFA counter-ion be responsible?

Yes, the trifluoroacetate (TFA) counter-ion, which is present in the supplied peptide, can sometimes interfere with cellular assays.[4][5] Residual TFA has been reported to inhibit cell proliferation in some cases and stimulate it in others.[4][6] It can also alter the pH of your experimental solution.[4] If you suspect TFA interference, consider the following:

  • Run a TFA Control : Include a control group treated with a TFA salt solution (e.g., sodium TFA) at a concentration equivalent to that in your this compound treatment group.

  • Counter-ion Exchange : For highly sensitive assays, consider exchanging the TFA ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[4][6][7]

Troubleshooting Inconsistent In Vitro Kinase Assay Results

Inconsistent results in kinase assays can arise from multiple factors, from reagent stability to procedural variability.

Q4: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

High variability in IC50 values is a common problem. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
This compound Degradation Ensure proper storage and handling as described in Q2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] Prepare fresh dilutions from the stock solution for each experiment.
Enzyme Inactivity Aliquot the Kinase-X enzyme upon receipt and store at the recommended temperature. Confirm enzyme activity using a positive control inhibitor with a known IC50 value.
ATP Concentration Variability The inhibitory effect of ATP-competitive inhibitors like AT-1002 is highly dependent on the ATP concentration. Use a consistent, validated ATP concentration in all assays, typically at or near the Km value for the enzyme.[8]
Compound Precipitation AT-1002 may have limited solubility in aqueous assay buffers. Visually inspect solutions for any signs of precipitation. If solubility is an issue, consider adjusting the buffer composition or the final concentration of the organic solvent (e.g., DMSO).
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure thorough mixing of all reagents before adding them to the assay plate.[8]

Q5: I am observing high background or low signal in my kinase assay.

This can obscure the inhibitory effect of AT-1002. Use the following decision tree to diagnose the problem.

G Start Start: Inconsistent Kinase Assay Signal CheckControls Are positive/negative controls working? Start->CheckControls SignalIssue Signal Issue Type? CheckControls->SignalIssue Yes ControlFail Control Failure CheckControls->ControlFail No HighBg High Background SignalIssue->HighBg High Background LowSignal Low Signal/Activity SignalIssue->LowSignal Low Signal HighBg_Sol1 Check for contaminated reagents or buffer auto-fluorescence. HighBg->HighBg_Sol1 HighBg_Sol2 Optimize antibody/substrate concentrations to reduce non-specific binding. HighBg->HighBg_Sol2 LowSignal_Sol1 Verify activity of Kinase-X enzyme. Use fresh aliquot. LowSignal->LowSignal_Sol1 LowSignal_Sol2 Confirm substrate quality and concentration. Ensure substrate is not degraded. LowSignal->LowSignal_Sol2 LowSignal_Sol3 Check ATP concentration and purity. LowSignal->LowSignal_Sol3 ControlFail_Sol Systematic failure. Remake all reagents and validate assay protocol step-by-step. ControlFail->ControlFail_Sol

Diagram 1: Troubleshooting Kinase Assay Signals

Troubleshooting Inconsistent Cell-Based Assay Results

Variability in cell-based assays can be caused by the compound, the cells, or the assay procedure itself.[9][10]

Q6: I see high variability between replicate wells in my cell-based assay.

High variability can mask the true effect of AT-1002.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling.[11]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media and compound, leading to altered cell growth.[8][11][12] To mitigate this, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.
Cell Passage Number Cell phenotype can drift with increasing passage number.[13] Use cells within a consistent and defined passage number range for all experiments. For maximum consistency, consider using a large, quality-controlled frozen stock of cells for all assays.[13]
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses and is a major source of irreproducibility.[13] Routinely test your cell cultures for mycoplasma.
Compound Solubility/Stability This compound may precipitate or degrade in culture media over long incubation times. Prepare fresh dilutions of the compound for each experiment and visually inspect for precipitation.

Q7: How can I confirm that the observed cellular effect is due to the inhibition of Kinase-X?

It is crucial to differentiate on-target effects from off-target or cytotoxic effects.

G cluster_0 Primary Experiment cluster_1 Validation Steps A Observe cellular phenotype with this compound B Western Blot: Confirm decreased phosphorylation of Kinase-X substrate A->B Biochemical Validation C Rescue Experiment: Overexpress a constitutively active downstream effector. Does it rescue the phenotype? A->C Genetic Validation D Control Compound: Use a structurally unrelated Kinase-X inhibitor. Does it produce the same phenotype? A->D Pharmacological Validation E Inactive Peptide Control: Synthesize and test a scrambled version of AT-1002. Is it inactive? A->E Specificity Control

Diagram 2: On-Target Effect Validation Workflow

Experimental Protocols

Protocol 1: In Vitro Kinase-X Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after the kinase reaction. Low luminescence indicates high kinase activity, while high luminescence indicates inhibition.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound : Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in assay buffer.

    • Kinase-X Enzyme : Dilute recombinant Kinase-X enzyme in assay buffer to the desired concentration.

    • Substrate/ATP Mix : Prepare a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its Km for Kinase-X.

  • Assay Procedure :

    • Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the Kinase-X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure ATP levels by adding 25 µL of an ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Normalize the data to controls (0% inhibition for vehicle control, 100% inhibition for no enzyme control).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathway

G GF Growth Factor (e.g., TGF-β) Receptor Receptor Activation GF->Receptor KinaseX Kinase-X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factors (e.g., SMAD) Substrate->TF Gene Pro-Fibrotic Gene Expression TF->Gene Fibrosis Fibrosis Gene->Fibrosis AT1002 This compound AT1002->KinaseX Inhibition

Diagram 3: Pro-Fibrotic Signaling Pathway and AT-1002 Action

References

Optimizing AT-1002 TFA Concentration for Maximum Effect: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AT-1002, a tight junction regulator. The following information addresses common issues that may arise during experimentation, with a focus on the impact of trifluoroacetic acid (TFA) on the peptide's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is AT-1002 and how does it work?

A1: AT-1002 is a synthetic hexamer peptide that acts as a tight junction regulator, effectively and reversibly opening the paracellular pathway.[1][2] Its mechanism of action involves the redistribution of the tight junction protein ZO-1 away from the cell junctions. This process is mediated by the activation of Src and MAP kinase signaling pathways, leading to an increase in ZO-1 tyrosine phosphorylation and a rearrangement of actin filaments.[1] The ultimate effect is a decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of the epithelial barrier to molecules.[1]

Q2: Why is AT-1002 supplied as a TFA salt?

A2: AT-1002 is synthesized using solid-phase peptide synthesis (SPPS), and trifluoroacetic acid (TFA) is commonly used during the cleavage of the peptide from the resin and in the subsequent purification steps, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] As a result, the final lyophilized peptide product is often a salt with TFA as the counter-ion to the positively charged amino acid residues in the peptide sequence.[4][5]

Q3: Can the TFA counter-ion affect my experiments?

A3: Yes, the presence of residual TFA can influence experimental outcomes. TFA can affect the physicochemical properties of the peptide, such as its solubility and secondary structure.[5] In biological assays, TFA has been reported to interfere with cell proliferation and may have other off-target effects.[4][5] It can also lower the pH of your experimental solutions, which can impact cellular health and the activity of AT-1002.[4]

Q4: What is the optimal concentration of AT-1002 to use?

A4: The optimal concentration of AT-1002 is application-dependent. For in vitro studies using Caco-2 cell monolayers, concentrations up to 5 mg/mL have been used for short-term (up to 3 hours) experiments without affecting cell viability.[2] However, at concentrations of 2.5 mg/mL and higher, reduced cell viability has been observed after 24 hours of continuous exposure.[2] It is crucial to perform a dose-response curve for your specific cell type and experimental endpoint to determine the optimal concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent AT-1002 activity (e.g., minimal change in TEER). Suboptimal peptide conformation or aggregation due to TFA. 1. Ensure complete solubilization of the AT-1002 TFA salt in the appropriate buffer. 2. Consider performing a buffer exchange to remove TFA and replace it with a more biocompatible counter-ion like acetate or chloride. Dialysis or desalting columns are suitable for this purpose.
Incorrect pH of the final working solution. 1. Measure the pH of your final AT-1002 working solution. Residual TFA can make the solution acidic. 2. Adjust the pH to the physiological range (typically 7.2-7.4) required for your cells using a suitable buffer system (e.g., HEPES, PBS).
High cellular toxicity or unexpected off-target effects. TFA-induced cytotoxicity. 1. Reduce the final concentration of AT-1002 in your assay. 2. Perform a counter-ion exchange to remove TFA.[3][5] 3. Include a "vehicle control" containing the same concentration of TFA as your highest AT-1002 concentration to assess the specific effect of TFA on your cells.
Poor solubility of AT-1002. Inappropriate solvent or pH. 1. Reconstitute the lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer with a slightly acidic pH before diluting it to the final concentration in your cell culture medium. 2. Gentle vortexing or sonication may aid in solubilization.
Variability between different batches of AT-1002. Inconsistent TFA content. 1. Quantify the peptide content accurately using methods like amino acid analysis to ensure you are using the same molar concentration of the peptide in each experiment. 2. If significant variability persists, consider performing a counter-ion exchange to standardize the salt form of the peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Reconstitution Solvent : Add the required volume of sterile, nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Solubilization : Gently vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Transepithelial Electrical Resistance (TEER) Assay
  • Cell Culture : Seed Caco-2 cells (or other suitable epithelial cell line) on permeable filter supports (e.g., Transwell® inserts) and culture until a confluent monolayer with stable TEER is formed.

  • Baseline Measurement : Measure the initial TEER of the cell monolayers using an epithelial volt-ohm meter.

  • Treatment : Prepare the desired concentrations of AT-1002 in the appropriate cell culture medium. Replace the medium in the apical and basolateral compartments of the Transwell® inserts with the AT-1002-containing medium or a vehicle control.

  • Time-Course Measurement : Measure the TEER at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after the addition of AT-1002.

  • Data Analysis : Normalize the TEER values to the baseline reading and express the results as a percentage of the initial TEER.

Protocol 3: Cell Viability Assay (e.g., using an ATP-based assay)
  • Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Treatment : After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of AT-1002 or a vehicle control.

  • Incubation : Incubate the plate for the desired duration (e.g., 3 or 24 hours).[2]

  • Assay Procedure : Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and generates a luminescent or fluorescent signal proportional to the amount of ATP present.

  • Data Analysis : Measure the signal using a plate reader and express the results as a percentage of the viability of the vehicle-treated control cells.

Visualizations

AT1002_Signaling_Pathway cluster_cell Epithelial Cell AT1002 AT-1002 Src Src Kinase AT1002->Src activates MAPK MAP Kinase AT1002->MAPK activates CellMembrane Cell Membrane ZO1_P Phosphorylated ZO-1 Src->ZO1_P MAPK->ZO1_P Actin Actin Filament Rearrangement ZO1_P->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly

Caption: Signaling pathway of AT-1002 leading to tight junction disassembly.

Experimental_Workflow_TEER start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture to confluence (stable TEER) seed_cells->culture_cells measure_baseline Measure baseline TEER culture_cells->measure_baseline add_treatment Add AT-1002 or vehicle control measure_baseline->add_treatment measure_timepoint Measure TEER at various time points add_treatment->measure_timepoint analyze_data Analyze and normalize data measure_timepoint->analyze_data end End analyze_data->end Troubleshooting_Logic issue Inconsistent or Low AT-1002 Effect? check_ph Check pH of Working Solution issue->check_ph Yes contact_support Contact Technical Support issue->contact_support No check_solubility Assess Peptide Solubility check_ph->check_solubility pH OK buffer_exchange Consider Buffer Exchange check_ph->buffer_exchange pH Acidic dose_response Perform Dose-Response Curve check_solubility->dose_response Soluble check_solubility->buffer_exchange Insoluble tfa_control Include TFA-only Control dose_response->tfa_control Low Potency dose_response->contact_support Potency OK tfa_control->buffer_exchange Toxicity Seen tfa_control->contact_support No Toxicity buffer_exchange->contact_support Issue Persists

References

Navigating AT-1002 TFA Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the synthetic peptide AT-1002 TFA, achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with AT-1002 as a trifluoroacetate (TFA) salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a consideration?

A1: AT-1002 is a six-amino acid synthetic peptide that acts as a tight junction regulator and absorption enhancer.[1][2][3] It is often supplied as a trifluoroacetate (TFA) salt, which can influence its solubility characteristics. Ensuring complete dissolution at the desired concentration is crucial for accurate and reproducible experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on supplier recommendations, several solvent systems can be used to dissolve this compound. Dimethyl sulfoxide (DMSO) is a common initial solvent, often used in combination with other co-solvents to prepare stock solutions.

Q3: Are there specific protocols available for preparing this compound solutions?

A3: Yes, several multi-step protocols have been established to achieve clear solutions of this compound. These typically involve a stepwise addition of solvents. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil are suggested.[1] For in vitro applications, a stock solution in DMSO is often the starting point.

Troubleshooting Guide

Issue: Precipitate forms when preparing an aqueous solution from a DMSO stock.
  • Possible Cause: this compound may have limited solubility in purely aqueous buffers, especially at high concentrations. The addition of the DMSO stock to an aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try preparing a more dilute aqueous solution.

    • Incorporate co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain solubility.[1]

    • Adjust pH: The charge state of the peptide can significantly impact solubility. Systematically adjusting the pH of the aqueous buffer may improve solubility.

    • Use sonication or gentle heating: If precipitation occurs during preparation, gentle warming (e.g., to 60°C) and/or sonication can aid in dissolution.[1][2]

Issue: The lyophilized powder does not fully dissolve in the initial solvent.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure adequate solvent volume: Refer to the recommended concentrations in the protocols.

    • Vortexing: Mix the vial thoroughly by vortexing.

    • Sonication/Heating: As a next step, use an ultrasonic bath or gentle heating to facilitate dissolution.[1][2]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemAchieved Concentration (mg/mL)Molar Concentration (mM)Observations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.53.04Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.53.04Clear solution
10% DMSO, 90% Corn Oil≥ 2.53.04Clear solution
DMSO8.3310.13Requires ultrasonic and warming to 60°C for clarity.

Data sourced from MedChemExpress product information.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL Solution for In Vivo Use

This protocol details the stepwise addition of solvents to achieve a clear solution.

  • Start with the required amount of this compound powder in a sterile vial.

  • Add 10% of the final volume as DMSO to the powder.

  • Vortex until the powder is fully dissolved.

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.

  • Finally, add 45% of the final volume as saline and mix well.

The resulting solution should be clear. If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied.[1]

Visual Guides

Experimental Workflow for this compound Solubilization

G cluster_start Starting Material cluster_protocol1 Protocol 1: In Vivo Formulation cluster_protocol2 Protocol 2: High Concentration Stock AT-1002_TFA_Powder This compound Powder Add_DMSO 1. Add 10% DMSO AT-1002_TFA_Powder->Add_DMSO Start Protocol 1 Add_DMSO_Stock 1. Add DMSO AT-1002_TFA_Powder->Add_DMSO_Stock Start Protocol 2 Add_PEG300 2. Add 40% PEG300 Add_DMSO->Add_PEG300 Add_Tween80 3. Add 5% Tween-80 Add_PEG300->Add_Tween80 Add_Saline 4. Add 45% Saline Add_Tween80->Add_Saline Final_Solution_1 Clear Solution (≥ 2.5 mg/mL) Add_Saline->Final_Solution_1 Heat_Sonicate 2. Heat (60°C) & Sonicate Add_DMSO_Stock->Heat_Sonicate Final_Solution_2 Clear Solution (8.33 mg/mL) Heat_Sonicate->Final_Solution_2

Caption: Workflow for this compound solubilization protocols.

Troubleshooting Logic for Solubility Issues

G Start Solubility Issue Encountered Check_Concentration Is the concentration too high? Start->Check_Concentration Reduce_Concentration Try a lower concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is it a purely aqueous solution? Check_Concentration->Check_Solvent No Resolved Issue Resolved Reduce_Concentration->Resolved Add_Cosolvent Incorporate co-solvents (e.g., PEG300, Tween-80) Check_Solvent->Add_Cosolvent Yes Check_Mixing Was mixing adequate? Check_Solvent->Check_Mixing No Add_Cosolvent->Resolved Vortex_Sonicate_Heat Vortex thoroughly, sonicate, or gently heat Check_Mixing->Vortex_Sonicate_Heat No Check_pH Have you tried adjusting the pH? Check_Mixing->Check_pH Yes Vortex_Sonicate_Heat->Resolved Adjust_pH Systematically adjust buffer pH Check_pH->Adjust_pH No Check_pH->Resolved Yes Adjust_pH->Resolved

Caption: Troubleshooting flowchart for this compound solubility.

References

Technical Support Center: AT-1002 TFA Permeability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of AT-1002 in transepithelial/transendothelial (TFA) permeability experiments. AT-1002 is a peptide derived from Vibrio cholerae's zonula occludens toxin (ZOT) that acts as a tight junction regulator, causing a reversible reduction in transepithelial electrical resistance (TEER) and an increase in paracellular permeability.[1]

Troubleshooting Guide

This section addresses common problems encountered during TFA permeability assays involving AT-1002.

Question: Why are my baseline TEER readings low or inconsistent across wells before adding AT-1002?

Answer: Low or inconsistent baseline TEER is a common issue that typically points to problems with the cell monolayer's integrity or the measurement technique. Here are several factors to investigate:

  • Cell Seeding Density: An incorrect cell density can lead to an incomplete monolayer or uneven cell growth, both of which result in poor barrier function.[2] It is critical to optimize the seeding density for your specific cell type and transwell system.[3][4][5]

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a low passage range.[2][5] Over-passaged cells may lose their ability to form robust tight junctions.[2] Additionally, check for contamination from sources like mycoplasma, which can compromise tight junctions and lower TEER values.[6]

  • Culture Time: Caco-2 cells, a common model, require approximately 21 days to fully differentiate and form a tight, polarized monolayer with high TEER.[2] Ensure you are culturing your cells for a sufficient duration.

  • Measurement Technique:

    • Temperature: TEER is sensitive to temperature fluctuations.[6][7] Always allow plates to equilibrate to a stable temperature (e.g., room temperature or on a 37°C warming plate) before measuring.[6][8][9]

    • Electrode Placement: Inconsistent placement of "chopstick" style electrodes is a major source of variability.[7][8] Ensure the electrode is positioned consistently in each well, at the same depth, and without touching the cell monolayer.[8][9]

    • Media Volume: Inadequate media volume in the apical or basolateral chambers can prevent the electrode tips from being fully immersed, leading to unstable readings.[8]

Question: My TEER values drop as expected after adding AT-1002, but the recovery is slow or incomplete. What could be the cause?

Answer: While AT-1002 is known to cause a reversible reduction in TEER[1], several factors can hinder this recovery:

  • AT-1002 Concentration: An excessively high concentration of AT-1002 may induce cellular stress or toxicity, preventing the reformation of tight junctions. Perform a dose-response experiment to identify the optimal concentration that maximizes permeability without compromising cell viability.

  • Cell Viability: The observed effect may be due to cytotoxicity rather than a specific effect on tight junctions. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your permeability experiment to rule out toxicity.

  • Incubation Time: The recovery phase may require more time than allotted in your protocol. Extend the time-course of your experiment to monitor TEER for a longer period post-treatment (e.g., 24-48 hours) to fully capture the recovery dynamics.

Question: I see a drop in TEER, but there is no corresponding increase in the permeability of my fluorescent tracer (e.g., Lucifer Yellow or FITC-Dextran). Why?

Answer: This discrepancy can arise from several experimental factors:

  • TEER vs. Tracer Sensitivity: TEER is a measure of ionic conductance across the monolayer and is often more sensitive to small changes in paracellular permeability than tracer flux assays.[7] A small opening of tight junctions might be sufficient to lower TEER but not large enough to allow significant passage of a larger tracer molecule.

  • Tracer Molecule Size: The size of the paracellular pathway opened by AT-1002 may be too small for the specific tracer you are using. Consider using a smaller fluorescent tracer to see if it can pass through the opened junctions. Dextrans are available in various molecular weights (e.g., 4 kDa to 70 kDa).[10]

  • Tracer Interactions: Ensure the tracer molecule does not interact with your cells, the transwell membrane, or the test compound. Some tracers can be substrates for cellular transporters.[11]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing common issues in TEER experiments.

G start Problem Encountered low_teer Low / Inconsistent Baseline TEER start->low_teer no_effect No TEER Drop with AT-1002 start->no_effect poor_recovery Poor / No TEER Recovery start->poor_recovery check_monolayer Check Monolayer Integrity: - Seeding Density - Culture Time - Contamination low_teer->check_monolayer Is monolayer confluent and healthy? check_technique Review Measurement Technique: - Temperature Equilibration - Electrode Placement - Media Volume low_teer->check_technique Is measurement consistent? check_compound Verify AT-1002: - Correct Concentration? - Freshly Prepared? no_effect->check_compound check_viability Assess Cell Viability: - Run Cytotoxicity Assay - Check Incubation Time poor_recovery->check_viability solution_monolayer Optimize Cell Culture Protocol check_monolayer->solution_monolayer solution_technique Standardize Measurement Protocol check_technique->solution_technique solution_compound Prepare Fresh Compound check_compound->solution_compound optimize_protocol Optimize Protocol: - Adjust Concentration - Extend Recovery Time check_viability->optimize_protocol solution_viability Reduce Concentration or Incubation Time optimize_protocol->solution_viability G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm at1002 AT-1002 receptor Receptor (Putative) at1002->receptor Binds src Src Kinase receptor->src zo1_complex ZO-1 / Tight Junction Complex zo1_p Phosphorylated ZO-1 (Relocalized) zo1_complex->zo1_p Leads to src->zo1_complex Phosphorylates ZO-1 mapk MAP Kinase src->mapk Activates actin Actin Filament Rearrangement mapk->actin Induces permeability Increased Paracellular Permeability actin->permeability zo1_p->permeability G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Cells on Transwell Inserts culture Culture to Confluency (e.g., 21 days) seed->culture baseline Measure Baseline TEER (Confirm Monolayer Integrity) culture->baseline treat Add AT-1002 or Vehicle Control baseline->treat measure Measure TEER at Multiple Time Points treat->measure calculate Calculate TEER (Ω·cm²) (Subtract Blank) measure->calculate plot Plot TEER vs. Time calculate->plot interpret Interpret Results plot->interpret

References

Technical Support Center: Addressing Cytotoxicity of AT-1002 TFA at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of AT-1002 TFA during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a six-amino-acid synthetic peptide (sequence: FCIGRL) derived from Zonula occludens toxin (Zot), a protein produced by Vibrio cholerae. Its primary mechanism of action is as a tight junction regulator.[1][2] AT-1002 reversibly opens tight junctions between epithelial cells, thereby increasing paracellular permeability.[1][2] This effect is mediated through the redistribution of the tight junction protein ZO-1, activation of protein kinase C (PKC), and rearrangement of the actin cytoskeleton.[3]

Q2: We are observing significant cell death in our cultures at high concentrations of this compound. Is this expected?

Yes, time- and concentration-dependent cytotoxicity has been observed with AT-1002. Studies have shown that while lower concentrations and shorter exposure times are well-tolerated, concentrations of 2.5 mg/mL and higher can lead to a reduction in cell viability after 24 hours of exposure in Caco-2 cells.[1][2] However, this cytotoxic effect can be reversible if the compound is removed from the cell culture medium after a shorter duration (e.g., 3 hours).[1][2]

Q3: What is the likely mechanism of cytotoxicity for this compound at high concentrations?

While the exact mechanism is not fully elucidated for this compound, the cytotoxicity observed at high concentrations is likely a consequence of the disruption of cellular homeostasis beyond its intended effect on tight junctions. Peptides that modulate tight junctions can interfere with critical signaling pathways, including those involved in cell survival and apoptosis.[1][2][4][5] The profound rearrangement of the actin cytoskeleton, a known effect of the parent toxin Zot, can also trigger apoptotic pathways.[3][6][7] Furthermore, disruption of tight junction integrity can affect the expression and localization of proteins like occludin, which has been linked to the regulation of caspase-3, a key executioner of apoptosis.[8]

Q4: Could the trifluoroacetic acid (TFA) salt be contributing to the cytotoxicity?

Trifluoroacetic acid is a strong acid commonly used as a counter-ion for synthetic peptides to improve their stability and solubility. While TFA itself can be cytotoxic at high concentrations, the amounts present in a prepared solution of this compound are typically very low and unlikely to be the primary cause of cytotoxicity unless excessively high concentrations of the peptide are used. It is always good practice to include a vehicle control with an equivalent concentration of TFA to rule out its effects.

Q5: What are the initial troubleshooting steps when encountering high cytotoxicity with this compound?

When encountering unexpected cytotoxicity, it is crucial to first verify the experimental setup. This includes:

  • Confirming the concentration of this compound: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.

  • Assessing cell health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.

  • Optimizing exposure time and concentration: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and exposure duration for your specific cell type and experimental endpoint.

  • Including proper controls: Always include an untreated control and a vehicle-only control (the solvent used to dissolve this compound, with a corresponding concentration of TFA if applicable).

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between replicates.
Possible Cause Recommended Action
Uneven cell seeding Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.
Inconsistent compound addition Use a multichannel pipette for adding this compound to minimize timing differences between wells.
Pipetting errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Cause Recommended Action
Different cellular processes being measured MTT assays measure metabolic activity, which can be affected without immediate cell death, while LDH assays measure membrane integrity (necrosis). A decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect or mitochondrial dysfunction rather than overt necrosis.
Interference with assay reagents This compound, being a peptide, could potentially interfere with certain assay components. Run appropriate controls, including the compound in cell-free medium with the assay reagents, to check for interference.
Timing of the assay The kinetics of different cell death pathways vary. Apoptosis may lead to a delayed loss of membrane integrity compared to necrosis. Consider performing a time-course experiment and using assays that can distinguish between apoptosis and necrosis.
Issue 3: High cytotoxicity observed even at concentrations reported to be non-toxic.
Possible Cause Recommended Action
Cell type sensitivity Different cell lines can have varying sensitivities to the same compound. It is essential to determine the IC50 for your specific cell line.
Cell culture conditions Factors such as serum concentration, cell density, and passage number can influence cellular susceptibility to cytotoxic agents. Maintain consistent cell culture practices.
Compound stability Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which could affect its activity.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Culture and treat cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with this compound as described above.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRM, according to the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the fluorescence intensity of the dye indicates a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), according to the manufacturer's protocol.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Quantitative Data Summary

Table 1: Reported Cytotoxicity of AT-1002 in Caco-2 Cells

ConcentrationExposure TimeCell ViabilityReference
0 - 5 mg/mL3 hoursNot affected[1][2]
< 2.5 mg/mL24 hoursViable[1][2]
≥ 2.5 mg/mL24 hoursReduced[1][2]
5 mg/mL (washed out after 3h)24 hoursViable[1][2]

Table 2: Troubleshooting Common Cytotoxicity Assays

AssayPrinciplePotential Issue with PeptidesMitigation Strategy
MTT Measures metabolic activity (reduction of tetrazolium salt)Interference with reductase enzymesRun a cell-free control with this compound to check for direct reduction of MTT.
LDH Measures lactate dehydrogenase release from damaged cellsPeptide may inhibit or enhance LDH activityInclude a control where this compound is added to the LDH substrate to check for interference.
ATP-based Measures cellular ATP levelsPeptide may affect cellular ATP production/consumptionCorrelate results with another viability assay.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed check_basics Verify Experimental Setup: - Concentration - Cell Health - Controls start->check_basics dose_response Perform Dose-Response & Time-Course Experiment check_basics->dose_response Yes, setup is correct end_fail Re-evaluate Experimental Design check_basics->end_fail No, error found is_reproducible Is Cytotoxicity Reproducible? dose_response->is_reproducible investigate_mechanism Investigate Mechanism of Cell Death is_reproducible->investigate_mechanism Yes is_reproducible->end_fail No apoptosis_assay Annexin V / PI Staining Caspase Activity Assay investigate_mechanism->apoptosis_assay mitochondria_assay Mitochondrial Membrane Potential (e.g., JC-1, TMRM) investigate_mechanism->mitochondria_assay ros_assay ROS Detection (e.g., DCFDA) investigate_mechanism->ros_assay mitigate_cytotoxicity Mitigation Strategies apoptosis_assay->mitigate_cytotoxicity mitochondria_assay->mitigate_cytotoxicity ros_assay->mitigate_cytotoxicity optimize_conditions Optimize Experimental Conditions: - Lower Concentration - Shorter Exposure mitigate_cytotoxicity->optimize_conditions co_treatment Consider Co-treatment: - Antioxidants (e.g., NAC) - Pan-caspase inhibitors (e.g., Z-VAD-FMK) mitigate_cytotoxicity->co_treatment end Successful Experiment optimize_conditions->end co_treatment->end

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound Cytotoxicity AT1002 High Concentration This compound TJ_disruption Tight Junction Disruption (ZO-1 redistribution) AT1002->TJ_disruption PKC_activation PKC Activation AT1002->PKC_activation Actin_rearrangement Actin Cytoskeleton Rearrangement TJ_disruption->Actin_rearrangement Cellular_stress Cellular Stress TJ_disruption->Cellular_stress Actin_rearrangement->Cellular_stress PKC_activation->Actin_rearrangement Mitochondrial_dysfunction Mitochondrial Dysfunction Cellular_stress->Mitochondrial_dysfunction Apoptosis_signaling Apoptotic Signaling Cascade Cellular_stress->Apoptosis_signaling ROS_production Increased ROS Production Mitochondrial_dysfunction->ROS_production MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrial_dysfunction->MMP_loss ROS_production->Apoptosis_signaling MMP_loss->Apoptosis_signaling Caspase_activation Caspase Activation (e.g., Caspase-3) Apoptosis_signaling->Caspase_activation Cell_death Apoptotic Cell Death Caspase_activation->Cell_death

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

References

AT-1002 TFA Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of AT-1002 TFA in solution. The following information is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness upon dissolution - Incomplete dissolution.- Low solubility in the chosen solvent system.- pH of the solution is at or near the isoelectric point of the peptide.- Apply gentle heat and/or sonication to aid dissolution.[1]- Ensure you are following a recommended solvent protocol (see Protocols section).- Adjust the pH of the solution. For basic peptides, adding a small amount of acetic acid can help. For acidic peptides, a small amount of ammonium hydroxide or ammonium bicarbonate may be used.[2]
Loss of biological activity over time - Chemical Degradation: Hydrolysis, oxidation, or deamidation of the peptide.- Dimerization: Formation of Cys-Cys disulfide bonds.[3]- Adsorption: The peptide is sticking to the surface of your labware (glass or plastic).[4][5][6]- Microbial Contamination: Bacteria can degrade the peptide.[2][7]- Store stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term (up to 1 month).[1][3]- Avoid repeated freeze-thaw cycles by preparing aliquots.[2][8][9]- Use sterile, slightly acidic (pH 5-7) buffers for reconstitution and dilution.[2]- Use low-protein-binding tubes and pipette tips.[4][5]- For critical applications, consider adding a carrier protein like BSA (0.1%) to your buffer to reduce adsorption.[10]- Filter sterilize aqueous solutions before storage.[1]
Inconsistent results between experiments - Variable Peptide Concentration: Due to adsorption to different labware or incomplete initial dissolution.- Peptide Degradation: Due to differences in handling, storage time, or exposure to light/heat.- Standardize your dissolution protocol, including solvent, concentration, and mixing method.- Use the same type of low-binding labware for all experiments.[4][5]- Prepare fresh working solutions from a frozen aliquot for each experiment.- Protect solutions from light and store them on ice during experiments.

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q1: How should I dissolve this compound?

    • A1: this compound has specific solubility characteristics. It is recommended to first create a stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[7] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.[1][3] Always use sterile solvents.[2] If you encounter solubility issues, gentle warming or sonication can be helpful.[1]

  • Q2: What are the recommended storage conditions for this compound?

    • A2: For maximum stability, lyophilized this compound should be stored at -20°C, sealed, and protected from moisture.[3] Once in solution, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1][3] Avoid repeated freeze-thaw cycles by making single-use aliquots.[2][8]

  • Q3: Can I store this compound solutions at 4°C?

    • A3: While short-term storage (a few days) at 4°C may be possible, it is not recommended for optimal stability.[7] Peptides in solution are more susceptible to degradation and microbial growth at refrigerated temperatures compared to frozen conditions.

Stability and Degradation

  • Q4: What factors can cause this compound to degrade in solution?

    • A4: Several factors can affect peptide stability:

      • pH: Extreme pH levels can lead to hydrolysis. A pH between 5 and 7 is generally recommended for peptide solutions.[2][11]

      • Temperature: Higher temperatures accelerate degradation.[11][12] Keep solutions on ice during experiments and store long-term at -20°C or -80°C.

      • Oxidation: Peptides containing cysteine, like AT-1002, are susceptible to oxidation, which can lead to dimerization.[8] This can be minimized by using degassed buffers and protecting solutions from air.

      • Freeze-Thaw Cycles: Repeated cycles can accelerate oxidation and degradation.[8][9]

  • Q5: AT-1002 is a peptide containing cysteine. What is Cys-Cys dimerization and how can I prevent it?

    • A5: Cys-Cys dimerization is the formation of a disulfide bond between two cysteine residues on separate AT-1002 molecules, creating a dimer. This can alter the peptide's biological activity.[3] To minimize this, you can:

      • Store the peptide at a slightly acidic pH (5-7).

      • Keep the concentration as low as is feasible for your experiments.

      • Protect from oxidizing conditions.

      • For some applications, the addition of a reducing agent like DTT or TCEP may be considered, but this should be carefully evaluated for compatibility with your assay.

  • Q6: My peptide concentration seems lower than expected. What could be the cause?

    • A6: Peptides, especially cationic ones, can adsorb to the surfaces of standard glass and polypropylene labware.[4][5][6] This can lead to a significant loss of peptide from the solution, particularly at low concentrations. To mitigate this, it is highly recommended to use low-protein-binding microcentrifuge tubes and pipette tips.

Data and Protocols

This compound Solubility and Storage Summary
ParameterRecommendationSource(s)
Solid Storage -20°C, sealed, away from moisture.[3]
Solution Storage (Stock) -80°C for up to 6 months; -20°C for up to 1 month.[1][3]
Recommended Solvents (In Vitro) DMSO (up to 33.33 mg/mL), Water (up to 1 mg/mL, requires sonication).[3]
Recommended Formulations (In Vivo) 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.2. 10% DMSO, 90% (20% SBE-β-CD in Saline).3. 10% DMSO, 90% Corn Oil.[1][3]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Warm the Vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of this compound is 821.91 g/mol ).

  • Ensure Complete Dissolution: Vortex the vial gently. If necessary, use an ultrasonic bath for a few minutes to ensure the peptide is fully dissolved.[3]

  • Aliquot: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store: Store the aliquots at -80°C.

Protocol: Preparation of a Working Solution
  • Thaw Stock: Thaw a single aliquot of the this compound stock solution on ice.

  • Dilute: Dilute the stock solution to the final desired concentration in your experimental buffer. It is recommended to use a sterile, slightly acidic (pH 5-7) buffer.

  • Mix: Mix gently by pipetting or brief vortexing.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted working solutions for extended periods.

Visual Guides

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation warm Warm Lyophilized Peptide to Room Temperature dissolve Dissolve in DMSO (Sonication if needed) warm->dissolve aliquot Aliquot into Low-Binding Tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw One Aliquot on Ice store_stock->thaw For each experiment dilute Dilute in Sterile, Slightly Acidic Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

Potential Degradation Pathways for AT-1002 in Solution

G AT1002 This compound in Solution Dimer Inactive Dimer (Cys-Cys) AT1002->Dimer Oxidation Hydrolyzed Hydrolyzed Fragments AT1002->Hydrolyzed Extreme pH / Temp Adsorbed Adsorbed to Surface AT1002->Adsorbed Improper Labware

Caption: Factors contributing to the loss of active AT-1002 in solution.

References

Best Practices for Storing and Handling AT-1002 TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of AT-1002 TFA. Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1]

Q2: What is the shelf life of this compound?

A: When stored as a solid at -20°C, the compound is stable for an extended period. For stock solutions, the stability depends on the storage temperature.[2]

Q3: Can I store my reconstituted this compound solution?

A: Yes, but for a limited time. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is critical to keep these solutions in sealed containers to prevent moisture absorption.[2]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: Due to the trifluoroacetic acid (TFA) salt, it is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Always wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles, and a lab coat.[3][5]

Q5: What are the hazards associated with this compound?

A: The primary hazards are associated with the trifluoroacetic acid component, which is corrosive and can cause severe skin and eye irritation.[4][6][7] Inhalation of dust or aerosols should be avoided.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving the compound Insufficient solvent volume or inappropriate solvent.- Use the recommended solvents and protocols. - Gentle warming or sonication can aid dissolution.[1][2]
Precipitation of the compound in solution - Solution is supersaturated. - Change in temperature or solvent composition.- Ensure you are not exceeding the solubility limit. - If precipitation occurs upon cooling, try to prepare the working solution fresh. - Re-dissolve by gentle warming or sonication if appropriate for your experiment.[2]
Inconsistent experimental results - Improper storage leading to degradation. - Repeated freeze-thaw cycles of stock solutions.- Store the compound and solutions as recommended. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Cell viability issues High concentrations of AT-1002 or prolonged exposure.- Treatment of Caco-2 cells with AT-1002 for up to 3 hours does not affect cell viability at any concentration. - Reduced cell viability is observed after 24 hours at concentrations of 2.5 mg/mL and higher.[1][2]

Storage and Stability Data

Form Storage Temperature Shelf Life Notes
Solid (Lyophilized) -20°CRefer to the product-specific expiration date.Store in a sealed container, away from moisture.[1]
Stock Solution -80°C6 monthsSealed storage, away from moisture.[2]
Stock Solution -20°C1 monthSealed storage, away from moisture.[2]

Experimental Protocols

Reconstitution of this compound

This compound can be reconstituted in various solvents depending on the experimental requirements. Below are some recommended protocols.

Protocol 1: Reconstitution in DMSO for Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration. For example, to create a 10 mM stock solution, add 1 mL of DMSO to 8.22 mg of this compound (Molecular Weight: 821.91 g/mol ).

  • Vortex or sonicate the solution until the compound is completely dissolved. Solubility in DMSO is reported to be 33.33 mg/mL (40.55 mM) with the aid of ultrasound.[8]

Protocol 2: Preparation of an Aqueous Working Solution

If water is used to prepare the stock solution, it should be diluted to the working concentration, and then sterile-filtered using a 0.22 μm filter before use.[2] Solubility in water is approximately 1 mg/mL (1.22 mM), and may require sonication to fully dissolve.[8]

Protocol 3: Preparation for In Vivo Studies

For a 1 mL working solution, the following procedure can be used:

  • Start with 100 μL of a 25.0 mg/mL DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix again.

  • Finally, add 450 μL of saline to reach a final volume of 1 mL. The solubility in this vehicle is ≥ 2.5 mg/mL.[2]

Visual Guides

experimental_workflow Experimental Workflow for this compound Preparation cluster_storage Storage cluster_reconstitution Reconstitution cluster_stock_solution Stock Solution Handling cluster_working_solution Working Solution Preparation storage Store this compound (solid) at -20°C equilibrate Equilibrate vial to room temperature storage->equilibrate add_solvent Add appropriate solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C (6 months) or -20°C (1 month) aliquot->store_stock thaw Thaw a single aliquot store_stock->thaw dilute Dilute to final concentration in experimental buffer thaw->dilute experiment experiment dilute->experiment Ready for experiment

Caption: A flowchart outlining the key steps for the proper storage and preparation of this compound for experimental use.

logical_relationship Key Considerations for Handling this compound cluster_properties Chemical Properties cluster_handling Handling Practices cluster_storage Storage Conditions compound This compound hygroscopic Hygroscopic compound->hygroscopic corrosive Corrosive (TFA) compound->corrosive peptide Peptide Nature compound->peptide sealed Keep container tightly sealed hygroscopic->sealed protect_moisture Protect from moisture hygroscopic->protect_moisture ppe Use appropriate PPE corrosive->ppe fume_hood Work in a fume hood corrosive->fume_hood cold_storage Store at -20°C (solid) or -80°C/-20°C (solution) peptide->cold_storage avoid_inhalation Avoid dust/aerosol inhalation fume_hood->avoid_inhalation

Caption: A diagram illustrating the relationships between the properties of this compound and the necessary handling and storage precautions.

References

Adjusting incubation time for optimal AT-1002 TFA effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AT-1002 TFA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic hexapeptide that acts as a reversible modulator of tight junctions.[1][2] It transiently increases the paracellular permeability of epithelial barriers, facilitating the transport of molecules that are typically restricted.[1][2][3]

Q2: How does this compound affect cell viability?

A2: The effect of this compound on cell viability is dependent on both concentration and incubation time. Short-term incubation (up to 3 hours) has been shown to have no effect on the viability of Caco-2 cells, even at high concentrations.[1][2] However, prolonged exposure (24 hours) at concentrations of 2.5 mg/mL and higher can lead to a reduction in cell viability.[1][2]

Q3: Is the effect of this compound reversible?

A3: Yes, the modulation of tight junctions by this compound is reversible.[3] Studies have shown that washing the cells after a 3-hour exposure to this compound allows for the recovery of the epithelial barrier integrity, and the cells remain viable even after a 24-hour period post-washout.[1][2]

Troubleshooting Guide: Optimizing Incubation Time

Issue: Determining the optimal incubation time to maximize paracellular permeability without compromising cell viability.

This guide provides a systematic approach to adjusting the incubation time for the desired effect of this compound on epithelial monolayers, such as Caco-2 cells.

Step 1: Initial Time-Course Experiment

To determine the optimal incubation time for your specific experimental conditions, it is recommended to perform an initial time-course experiment. This will help you understand the kinetics of this compound's effect on both paracellular permeability and cell viability in your model system.

Recommended Time Points for Initial Assessment:

  • 1 hour

  • 3 hours

  • 6 hours

  • 12 hours

  • 24 hours

Step 2: Assessing Paracellular Permeability

The integrity of the epithelial monolayer and the extent of paracellular permeability can be assessed using two primary methods:

  • Transepithelial Electrical Resistance (TEER): A decrease in TEER is indicative of an opening of the tight junctions.

  • Paracellular Marker Flux: An increase in the passage of fluorescently labeled markers (e.g., Lucifer Yellow, FITC-dextran) from the apical to the basolateral chamber of a transwell system confirms increased paracellular permeability.

Step 3: Evaluating Cell Viability

It is crucial to monitor cell viability at each time point to ensure that the observed increase in permeability is not a result of cytotoxicity. Common cell viability assays include:

  • MTT Assay: Measures mitochondrial metabolic activity.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

Data Interpretation

The goal is to identify an incubation time that provides a significant increase in paracellular permeability (i.e., a significant drop in TEER and an increase in marker flux) while maintaining high cell viability (ideally >90%).

Summary of Expected Outcomes at Different Incubation Times

Incubation TimeEffect on Paracellular Permeability (TEER)Effect on Paracellular Permeability (Marker Flux)Cell ViabilityRecommendation
Up to 3 hours Dose-dependent decrease[4]Substantial increase[4]No significant effect[1][2]Optimal starting point for most applications. Balances efficacy with minimal risk of cytotoxicity.
Over 3 hours Further decrease may be observedPlateau or slight increasePotential for decrease, especially at higher concentrationsProceed with caution. Requires careful monitoring of cell viability.
24 hours Significant and sustained decreaseSignificant increaseReduced at concentrations ≥2.5 mg/mL[1][2]Generally not recommended for standard permeability assays due to the high risk of cytotoxicity. May be suitable for specific endpoint assays where cell viability is not a primary concern.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound Effect on Caco-2 Monolayer Permeability and Viability

This protocol outlines a method to determine the optimal incubation time for this compound in a Caco-2 cell transwell model.

Materials:

  • Caco-2 cells

  • 24-well transwell plates (0.4 µm pore size)

  • Complete cell culture medium

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Paracellular marker (e.g., Lucifer Yellow or 4 kDa FITC-dextran)

  • TEER meter

  • Cell viability assay kit (e.g., MTT or LDH)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the transwell inserts at a density of 6 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer with stable tight junctions.

  • TEER Measurement (Baseline): Before adding this compound, measure the baseline TEER of each well to confirm monolayer integrity.

  • This compound Incubation:

    • Prepare a working solution of this compound in HBSS at the desired concentration.

    • Wash the apical and basolateral chambers of the transwell with pre-warmed HBSS.

    • Add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate the plates for your selected time points (e.g., 1, 3, 6, 12, and 24 hours) at 37°C and 5% CO₂.

  • Permeability and Viability Assessment:

    • At the end of each incubation period, perform the following assessments for a set of wells:

      • TEER Measurement: Measure the final TEER.

      • Paracellular Marker Flux Assay:

        • Remove the this compound solution from the apical chamber.

        • Add the paracellular marker solution to the apical chamber.

        • Incubate for a defined period (e.g., 1 hour).

        • Collect samples from the basolateral chamber and measure the fluorescence/absorbance to quantify the marker flux.

      • Cell Viability Assay:

        • After the permeability assay, proceed with your chosen cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage change in TEER relative to the baseline.

    • Quantify the amount of paracellular marker that has passed through the monolayer.

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the data for each time point to identify the optimal incubation window.

Visualizations

Signaling_Pathway AT-1002_TFA This compound TJ_Complex Tight Junction Complex (ZO-1, Occludin, Claudins) AT-1002_TFA->TJ_Complex Binds to and modulates Actin_Cytoskeleton Actin Cytoskeleton TJ_Complex->Actin_Cytoskeleton Regulates Paracellular_Pathway Paracellular Pathway TJ_Complex->Paracellular_Pathway Opens

Caption: Signaling pathway of this compound modulating tight junctions.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Assessment Seed_Cells 1. Seed Caco-2 cells on transwell inserts Form_Monolayer 2. Culture for 21 days to form monolayer Seed_Cells->Form_Monolayer Measure_Baseline_TEER 3. Measure baseline TEER Form_Monolayer->Measure_Baseline_TEER Add_AT1002 4. Add this compound to apical chamber Measure_Baseline_TEER->Add_AT1002 Incubate 5. Incubate for desired time points (1-24h) Add_AT1002->Incubate Measure_Final_TEER 6a. Measure final TEER Incubate->Measure_Final_TEER Marker_Flux_Assay 6b. Perform paracellular marker flux assay Incubate->Marker_Flux_Assay Viability_Assay 6c. Perform cell viability assay Incubate->Viability_Assay

Caption: Experimental workflow for optimizing this compound incubation time.

Logical_Relationship Incubation_Time Incubation Time Permeability Paracellular Permeability Incubation_Time->Permeability Increases Viability Cell Viability Incubation_Time->Viability Decreases (prolonged) Optimal_Effect Optimal AT-1002 Effect Permeability->Optimal_Effect Viability->Optimal_Effect

References

Validation & Comparative

A Comparative Guide to AT-1002 TFA and Zonulin: Modulators of Intestinal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-1002 TFA and its endogenous counterpart, zonulin, focusing on their effects on intestinal barrier function. The information presented is supported by available experimental data to aid in research and development involving intestinal permeability.

Introduction

The intestinal epithelium forms a critical barrier between the external environment and the host's internal milieu. The regulation of this barrier is crucial for nutrient absorption while preventing the passage of harmful substances. Intercellular tight junctions (TJs) are the primary structures governing paracellular permeability. Zonulin is the only known physiological modulator of TJs, and its dysregulation has been implicated in various autoimmune and inflammatory diseases.[1][2] this compound is a synthetic peptide agonist derived from zonulin that mimics its action on TJs.[3] This guide compares the mechanisms and effects of these two molecules.

Mechanism of Action

Both zonulin and this compound modulate intestinal permeability by interacting with the same signaling pathway. Zonulin, identified as pre-haptoglobin-2, is released from intestinal epithelial cells in response to stimuli like gliadin and bacteria.[4][5] It then binds to protease-activated receptor 2 (PAR2) on the apical surface of intestinal epithelial cells. This binding leads to the transactivation of the epidermal growth factor receptor (EGFR).[4][5]

The subsequent intracellular cascade involves the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C alpha (PKCα).[4] This signaling results in the phosphorylation of TJ proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[3][4] The ultimate effect is the disassembly of TJs, leading to a reversible increase in paracellular permeability.[4] AT-1002, a synthetic hexapeptide, acts as a zonulin agonist, binding to the same receptor and triggering this same cascade to increase intestinal permeability.[6] In contrast, larazotide acetate (also known as AT-1001) is a zonulin antagonist that competitively inhibits this pathway, leading to the restoration of barrier function.[1][5]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of zonulin and this compound on intestinal permeability.

Disclaimer: The data presented below are compiled from separate studies and were not obtained under identical experimental conditions. Direct, head-to-head comparative studies are limited. Therefore, these values should be interpreted with caution and are intended for informational purposes to guide further research.

Table 1: In Vitro Effects on Intestinal Epithelial Monolayers

ParameterThis compoundZonulin (recombinant pre-haptoglobin-2)Reference
Effect on Transepithelial Electrical Resistance (TEER) Dose-dependent decrease in Caco-2 cells.Time- and dose-dependent reduction in murine small intestinal mucosa.[7]
Effect on Paracellular Permeability ~2-fold increase in ardeparin permeability across Caco-2 cells at 0.025%.Significant and reversible increase in an in vivo intestinal permeability assay.[8]
Binding Affinity Higher affinity agonist to the zonulin receptor on Caco-2 cells compared to the antagonist AT-1001.Binds to PAR2 to initiate signaling.[3][4]

Table 2: In Vivo Effects on Intestinal Permeability

ParameterThis compoundZonulinReference
Effect on Intestinal Permeability Increases oral absorption of co-administered drugs in rats.Increased serum levels correlate with increased intestinal permeability in humans.[9][10]
Physiological Concentrations Not applicable (synthetic peptide).Serum levels in the ng/mL range have been reported, with concentrations of 80–208 μg/mL of pre-HP2 estimated to be present in human plasma under physiological circumstances.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Zonulin and this compound

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Zonulin Zonulin / this compound PAR2 PAR2 Zonulin->PAR2 EGFR EGFR PAR2->EGFR transactivates PLC Phospholipase C EGFR->PLC PKCa PKCα PLC->PKCa Actin Actin Cytoskeleton Reorganization PKCa->Actin TJ Tight Junction (ZO-1, Occludin, Claudin) Actin->TJ disassembly Permeability Increased Paracellular Permeability TJ->Permeability

Caption: Signaling cascade initiated by Zonulin or this compound leading to increased intestinal permeability.

Experimental Workflow: In Vitro Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_exp Permeability Experiment cluster_results Data Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form a differentiated monolayer Seed->Culture TEER_check 3. Verify monolayer integrity (TEER measurement) Culture->TEER_check Treatment 4. Add this compound or Zonulin to the apical side TEER_check->Treatment Incubation 5. Incubate for a defined period (e.g., 1-3 hours) Treatment->Incubation Sampling 6. Collect samples from apical and basolateral compartments Incubation->Sampling TEER_final 9. Measure final TEER to assess monolayer recovery Incubation->TEER_final Analysis 7. Quantify marker molecule (e.g., Lucifer Yellow, FITC-dextran) using fluorescence spectroscopy Sampling->Analysis Papp 8. Calculate Apparent Permeability Coefficient (Papp) Analysis->Papp InVivo_Workflow cluster_prep_vivo Animal Preparation cluster_exp_vivo Experimental Procedure cluster_analysis_vivo Sample Processing and Analysis Fasting 1. Fast mice overnight (with access to water) Gavage_treatment 2. Oral gavage with this compound or Zonulin (optional) Fasting->Gavage_treatment Gavage_marker 3. Oral gavage with FITC-dextran Gavage_treatment->Gavage_marker Blood_collection 4. Collect blood samples at specified time points (e.g., 1-4 hours) Gavage_marker->Blood_collection Plasma 5. Isolate plasma by centrifugation Blood_collection->Plasma Fluorescence 6. Measure FITC-dextran fluorescence in plasma Plasma->Fluorescence Concentration 7. Determine FITC-dextran concentration using a standard curve Fluorescence->Concentration

References

A Comparative Guide to Tight Junction Modulating Peptides: AT-1002 TFA vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, modulating the integrity of epithelial tight junctions (TJs) represents a promising strategy for treating barrier-related diseases and enhancing drug delivery. AT-1002 TFA (Larazotide Acetate), a first-in-class zonulin antagonist, is a leading candidate for strengthening a compromised epithelial barrier. This guide provides an objective comparison of Larazotide Acetate with other peptide-based TJ modulators, supported by experimental data and detailed methodologies.

This compound (Larazotide Acetate): A Tight Junction Enhancer

Larazotide Acetate (also known as AT-1001) is a synthetic eight-amino-acid peptide (Sequence: Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a tight junction regulator by preventing their disassembly.[1][2] It is the trifluoroacetate (TFA) salt of the active peptide, larazotide.[3] Its primary mechanism involves antagonizing the zonulin pathway, which is often upregulated in inflammatory conditions like celiac disease, leading to increased intestinal permeability.[4]

Mechanism of Action

In certain pathological states, luminal antigens like gliadin can trigger the release of zonulin.[5] Zonulin then binds to a receptor complex on the surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[4] This initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton and the displacement of key TJ proteins like Zonula Occludens-1 (ZO-1), ultimately increasing paracellular permeability.[5][6]

Larazotide Acetate acts as a competitive antagonist, blocking zonulin from binding to its receptor and thereby preserving the integrity of the tight junction barrier.[5]

Larazotide_Pathway cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Induces Release Receptor Zonulin Receptor (PAR2/EGFR) Zonulin->Receptor Binds Larazotide Larazotide Acetate (AT-1001) Larazotide->Receptor Blocks Signaling Signaling Cascade (MLCK, etc.) Receptor->Signaling Activates TJ_Disassembly TJ Disassembly (ZO-1/Actin Rearrangement) Signaling->TJ_Disassembly Leads to Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Larazotide Acetate's mechanism as a zonulin antagonist.
Performance Data

Larazotide Acetate has been shown to effectively counteract barrier disruption in various in vitro models. It prevents the drop in Transepithelial Electrical Resistance (TEER), a measure of barrier integrity, and reduces the flux of paracellular markers.

Model System Challenge Agent Larazotide Concentration Key Result Reference(s)
Caco-2 BBe1 CellsAnoxia/Reoxygenation10 µMSignificantly increased TEER compared to untreated injured cells.[4][7]
Caco-2 CellsAT-1002 (Zonulin Agonist)Not SpecifiedInhibited the AT-1002-induced reduction in TEER.[6][8]
Caco-2 CellsGliadin FragmentsNot SpecifiedPrevented the redistribution and rearrangement of ZO-1 and actin.[6][8]
Murine OrganoidsAT-1002 (Zonulin Agonist)12.5 mMPrevented the ~10-fold increase in 4 kDa dextran flux.[9]
Celiac PatientsGluten Challenge0.5 mg (oral, TID)Significantly improved gastrointestinal symptoms vs. placebo.[10]
Celiac PatientsGluten ChallengeVarious DosesNo significant difference in lactulose/mannitol ratio vs. placebo.[11][12]

A Critical Distinction: AT-1001 vs. AT-1002

It is crucial to distinguish Larazotide Acetate (AT-1001) from another peptide often cited in TJ literature, AT-1002. While both originate from research on the Vibrio cholerae Zonula Occludens Toxin (Zot), their functions are diametrically opposed.

  • AT-1001 (Larazotide Acetate): An 8-mer peptide (GGVLVQPG) that is a zonulin antagonist , which strengthens or preserves the TJ barrier.[1][2]

  • AT-1002 (FCIGRL): A 6-mer peptide (Phe-Cys-Ile-Gly-Arg-Leu) that is a zonulin agonist , which opens or disrupts the TJ barrier.[13][14] It binds to the same receptor as larazotide but with higher affinity, making it a useful experimental tool to induce permeability and a potential candidate for enhancing drug delivery.[15][16]

Alternative TJ-Modulating Peptides: The Barrier Openers

In contrast to Larazotide Acetate, most other TJ-modulating peptides are designed to transiently increase paracellular permeability, primarily for the purpose of enhancing the delivery of therapeutic agents across epithelial barriers.

Claudin-Targeting Peptides

Claudins are primary determinants of TJ permeability. Peptides that target their extracellular loops can reversibly open the paracellular pathway. A notable example is derived from the Clostridium perfringens enterotoxin (C-CPE), which binds to specific claudins (e.g., claudin-4).

Peptide Class/Example Target Mechanism Primary Effect Potential Application
C-CPE and derivativesClaudin-3, -4, etc.Binds to the second extracellular loop of specific claudins, removing them from the TJ.Increases paracellular permeability.Enhancing mucosal drug/vaccine delivery.[17][18]
C1C2Claudin-1Peptidomimetic of claudin-1's first extracellular loop.Transiently increases ion and macromolecule permeability.Enhancing regional analgesia.[19]
Occludin-Targeting Peptides

Synthetic peptides that mimic the extracellular domains of occludin can interfere with TJ integrity and increase permeability.

Peptide Class/Example Target Mechanism Primary Effect Potential Application
Occludin Loop PeptidesOccludinPeptides corresponding to occludin's extracellular loops perturb barrier function.Reversibly disrupts the transepithelial permeability barrier.Enhancing drug delivery.[20]
Other Modulatory Peptides

Other strategies involve targeting intracellular regulatory pathways that control TJ dynamics.

Peptide Class/Example Target Mechanism Primary Effect Potential Application
L-R5 (ZIP derivative)Occludin-PKCζ InteractionCompetitively inhibits the binding of PKCζ to occludin, preventing phosphorylation.Decreases expression of ZO-1 and occludin, increasing permeability.Drug delivery enhancement.[21]
PIP250PP1-MYPT1 InteractionDisrupts the interaction between Protein Phosphatase 1 (PP1) and MYPT1, increasing MLC phosphorylation.Decreases epithelial barrier function.Oral permeation enhancer for antibiotics.[22]

Head-to-Head Comparison Summary

Peptide Target Mechanism of Action Primary Effect on Barrier Primary Application
This compound (Larazotide) Zonulin ReceptorZonulin AntagonistStrengthens / Protects Treatment of barrier dysfunction (e.g., Celiac Disease)
Claudin-Targeting Peptides Claudin Extracellular LoopsDisrupts claudin interactionsOpens / Disrupts Drug delivery enhancement
Occludin-Targeting Peptides Occludin Extracellular LoopsDisrupts occludin interactionsOpens / Disrupts Drug delivery enhancement
PKCζ/MLCP Inhibitors Intracellular Kinases/PhosphatasesModulates TJ protein phosphorylationOpens / Disrupts Drug delivery enhancement

Key Experimental Protocols

The assessment of tight junction modulation relies on a set of core in vitro experiments.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays 4. Barrier Function Assessment cluster_analysis 5. Mechanistic Analysis Culture 1. Cell Culture (e.g., Caco-2 on Transwell inserts) Differentiate 2. Differentiate to Polarized Monolayer (~21 days) Culture->Differentiate Treatment 3. Treatment - Challenge Agent (e.g., AT-1002, Cytokines) - Test Peptide (e.g., Larazotide) Differentiate->Treatment TEER TEER Measurement (Barrier Integrity) Treatment->TEER Flux Paracellular Flux Assay (Permeability to Tracers) Treatment->Flux IF Immunofluorescence (TJ Protein Localization) Treatment->IF WB Western Blot (TJ Protein Expression) Treatment->WB Data 6. Data Analysis & Comparison TEER->Data Flux->Data IF->Data WB->Data

References

Validating the Specificity of AT-1002 TFA's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-1002 TFA, a modulator of intestinal tight junctions, with its primary alternative, Larazotide acetate (AT-1001). The information presented is based on available experimental data to validate the specificity of this compound's action.

Introduction to this compound and its Mechanism of Action

This compound is a six-amino acid synthetic peptide (H-FCIGRL-OH) derived from Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae. It functions as a potent agonist of the zonulin pathway, which is a key regulator of intestinal permeability. By mimicking the action of zonulin, this compound induces a reversible opening of tight junctions between epithelial cells, thereby enhancing paracellular transport. This property makes it a valuable tool for research into drug delivery and a potential absorption enhancer.[1][2][3]

The primary molecular target of this compound is the zonulin receptor on the surface of intestinal epithelial cells. Its binding initiates a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) through the Proteinase-Activated Receptor 2 (PAR2).[4][5][6] This leads to the reorganization of the actin cytoskeleton and the displacement of key tight junction proteins, such as Zonula Occludens-1 (ZO-1) and occludin, from the cell-cell junctions, resulting in increased paracellular permeability.[6][7]

Comparative Analysis: this compound vs. Larazotide Acetate (AT-1001)

The most relevant comparator for this compound is Larazotide acetate (AT-1001), an eight-amino acid synthetic peptide (GGVLVQPG) that acts as a competitive antagonist of the zonulin receptor.[8][9] While this compound promotes the opening of tight junctions, Larazotide acetate prevents it, making it a candidate for treating conditions associated with increased intestinal permeability, such as celiac disease.[8][9]

Table 1: Comparison of this compound and Larazotide Acetate (AT-1001)

FeatureThis compoundLarazotide Acetate (AT-1001)
Peptide Sequence H-FCIGRL-OHGGVLVQPG
Molecular Weight ~821.91 g/mol ~730.8 g/mol
Mechanism of Action Zonulin Receptor AgonistZonulin Receptor Antagonist
Effect on Tight Junctions Induces openingPrevents opening/promotes closure
Primary Application Research tool, potential absorption enhancerInvestigational drug for celiac disease
Specificity and Binding Affinity

A key study utilized fluorescein isothiocyanate (FITC)-labeled versions of both peptides in a competitive binding assay on Caco-2 intestinal epithelial cells. The results demonstrated that both AT-1002 and Larazotide acetate bind to the same receptor. Notably, the study concluded that the agonist, AT-1002, exhibits a higher binding affinity for the zonulin receptor than the antagonist, Larazotide acetate .[1][10]

Table 2: Semi-Quantitative Comparison of Binding Affinity

CompetitorLabeled PeptideRelative Concentration for DisplacementImplied Affinity
Unlabeled AT-1001FITC-AT-1001>100xLower
Unlabeled AT-1002FITC-AT-1001~75xHigher
Unlabeled AT-1002FITC-AT-1002>150xHigher
Unlabeled AT-1001FITC-AT-1002>200xLower

Data adapted from a competitive binding study on Caco-2 cells.[1][10]

The specificity of AT-1002's action is further supported by the observation that its effects on intestinal permeability are dependent on the presence of PAR2. In mouse models where PAR2 is knocked out, the effects of zonulin (and by extension, its agonist AT-1002) on EGFR transactivation and tight junction permeability are prevented.[7][11]

Experimental Protocols

Competitive Zonulin Receptor Binding Assay

This protocol is based on the methodology used to compare the binding affinities of AT-1002 and Larazotide acetate.[1][10]

Objective: To determine the relative binding affinity of AT-1002 and a competitor (e.g., Larazotide acetate) to the zonulin receptor on Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • FITC-labeled AT-1002

  • Unlabeled AT-1002

  • Unlabeled competitor (e.g., Larazotide acetate)

  • 8-chamber glass slides

  • Fluorescence microscope

Procedure:

  • Culture Caco-2 cells on 8-chamber glass slides until they reach the desired confluency.

  • Fix the cells according to standard laboratory protocols.

  • Prepare a solution of FITC-labeled AT-1002 at a fixed concentration.

  • Prepare serial dilutions of the unlabeled AT-1002 and the unlabeled competitor.

  • Incubate the fixed Caco-2 cells with the FITC-labeled AT-1002 solution in the presence or absence of increasing concentrations of the unlabeled peptides for 30 minutes at 37°C.[1]

  • Wash the cells with PBS to remove unbound peptides.

  • Mount the slides and visualize the fluorescence using a fluorescence microscope.

  • Quantify the fluorescence intensity for each condition. A decrease in fluorescence in the presence of an unlabeled competitor indicates displacement of the FITC-labeled peptide and thus, binding to the same receptor.

Caco-2 Permeability Assay (Transepithelial Electrical Resistance - TEER)

This assay measures the integrity of the tight junctions in a Caco-2 cell monolayer, providing a functional readout of AT-1002's action.

Objective: To assess the effect of AT-1002 on the permeability of a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • This compound

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Control compounds (e.g., a known tight junction disruptor and a negative control)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) every other day. A stable, high TEER value indicates a confluent and well-formed monolayer.[12][13]

  • Once the TEER values have plateaued, replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.

  • Add this compound to the apical compartment at the desired concentrations. Include a vehicle control and other relevant controls.

  • Measure the TEER at various time points after the addition of this compound.

  • A decrease in TEER indicates a disruption of the tight junctions and an increase in paracellular permeability.[13]

  • To assess reversibility, the compound can be washed out, and TEER can be monitored during a recovery period.

Immunofluorescence Staining of Tight Junction Proteins

This method allows for the direct visualization of the effect of AT-1002 on the localization of key tight junction proteins.

Objective: To visualize the distribution of ZO-1 and occludin in Caco-2 cells treated with AT-1002.

Materials:

  • Caco-2 cells cultured on coverslips or in chamber slides

  • This compound

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibodies against ZO-1 and occludin

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture Caco-2 cells to confluency on a suitable substrate for imaging.

  • Treat the cells with this compound at the desired concentration and for a specified duration. Include a vehicle-treated control group.

  • Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

  • Incubate the cells with primary antibodies targeting ZO-1 and occludin.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Analyze the images for changes in the localization of ZO-1 and occludin at the cell-cell junctions. A disruption or internalization of these proteins from the junctions is indicative of tight junction disassembly.[14][15][16][17][18]

Visualizations

G cluster_0 cluster_1 Intestinal Epithelial Cell AT-1002 AT-1002 PAR2 PAR2 AT-1002->PAR2 binds Zonulin Zonulin Zonulin->PAR2 binds EGFR EGFR PAR2->EGFR transactivates PLC PLC EGFR->PLC PKC PKC PLC->PKC Actin Actin Cytoskeleton Reorganization PKC->Actin TJ Tight Junction (ZO-1, Occludin) Disassembly Actin->TJ

Caption: Signaling pathway of this compound action on tight junctions.

G cluster_0 Competitive Binding Assay cluster_1 Caco-2 Permeability (TEER) Assay cluster_2 Immunofluorescence Staining A1 Culture & Fix Caco-2 Cells A2 Incubate with FITC-AT-1002 & Unlabeled Competitors A1->A2 A3 Wash Unbound Peptides A2->A3 A4 Fluorescence Microscopy A3->A4 B1 Culture Caco-2 on Transwells B2 Monitor TEER until Monolayer Forms B1->B2 B3 Treat with This compound B2->B3 B4 Measure TEER Over Time B3->B4 C1 Culture & Treat Caco-2 Cells C2 Fix, Permeabilize, & Block C1->C2 C3 Incubate with Primary & Secondary Antibodies (ZO-1, Occludin) C2->C3 C4 Image & Analyze Protein Localization C3->C4

Caption: Experimental workflow for validating this compound specificity.

References

A Comparative Analysis of the Zonulin Pathway Modulators: AT-1002 (Agonist) and Larazotide Acetate (Antagonist)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The regulation of intestinal tight junctions (TJs) is a critical area of research in understanding and treating a variety of autoimmune and inflammatory diseases. The zonulin pathway has been identified as a key player in modulating paracellular permeability. This guide provides a comparative analysis of two key research compounds that target this pathway: the synthetic peptide agonist AT-1002 and its antagonist, Larazotide acetate.

It is important to note a point of potential confusion in nomenclature. Larazotide acetate is also referred to in some literature as AT-1001.[1][2] This is a separate and distinct molecule from the nicotinic acetylcholine receptor ligand also named AT-1001. This guide will focus exclusively on the agonist/antagonist pair related to the zonulin pathway, referring to the antagonist as Larazotide acetate for clarity.

AT-1002 is a synthetic hexapeptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) derived from the Vibrio cholerae zonula occludens toxin (Zot) and acts as an agonist of the zonulin pathway, leading to the disassembly of tight junctions and increased paracellular permeability.[3][4] Conversely, Larazotide acetate is a synthetic octapeptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) that acts as a competitive antagonist, preventing the effects of zonulin and its agonists, thereby preserving the integrity of the intestinal barrier.[2][5]

Comparative Data Presentation

The following tables summarize the key characteristics and experimentally determined effects of AT-1002 and its antagonist, Larazotide acetate.

Table 1: General Properties of AT-1002 and Larazotide Acetate
PropertyAT-1002 (Agonist)Larazotide Acetate (Antagonist)Reference(s)
Alternate Names Zot-derived peptideAT-1001 (in zonulin context), INN-202[2]
Peptide Sequence H-Phe-Cys-Ile-Gly-Arg-Leu-OHH-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH[3][5]
Primary Target Zonulin Receptor (implicated to involve PAR2)Zonulin Receptor[1][6]
Mechanism of Action Mimics zonulin, induces TJ disassemblyCompetitively inhibits zonulin/agonist binding[1][6]
Primary In Vitro Effect Increases paracellular permeabilityPrevents/reverses agonist-induced permeability[3][6]
Table 2: In Vitro Efficacy on Caco-2 Cell Monolayers
ParameterAT-1002 (Agonist) EffectLarazotide Acetate (Antagonist) EffectReference(s)
Transepithelial Electrical Resistance (TEER) Causes a dose-dependent, reversible reduction in TEER.Inhibits the AT-1002-induced reduction in TEER.[3][6][7]
Paracellular Permeability (Lucifer Yellow) Substantially increases permeability in a dose-dependent manner. High concentrations (5 mg/ml) can lead to a 40-fold increase.Dose-dependently inhibits the increase in paracellular permeability caused by AT-1002.[1][7]
ZO-1 Protein Distribution Causes redistribution of ZO-1 away from cell junctions. At 5 mg/ml, junctional fluorescence intensity of ZO-1 decreased to 40% of control levels.Prevents the AT-1002-induced redistribution of ZO-1, maintaining its localization at the cell junctions.[3][6]
Actin Cytoskeleton Induces rearrangement of actin filaments.Prevents the AT-1002-induced rearrangement of the actin cytoskeleton.[1][3]
Table 3: Receptor Binding Affinity
ParameterAT-1002 (Agonist)Larazotide Acetate (Antagonist)Reference(s)
Relative Binding Affinity Binds to the same receptor as Larazotide acetate but with a higher affinity.Competitively binds to the zonulin receptor.[1]
Competitive Displacement At lower concentrations (75x excess), displaces FITC-labeled Larazotide acetate.Requires higher concentrations (>100x excess) to displace FITC-labeled Larazotide acetate.[1]

Mandatory Visualizations

Signaling Pathway of Zonulin-Mediated Tight Junction Disassembly

G Zonulin/AT-1002 Signaling Pathway Zonulin Zonulin / AT-1002 (Agonist) PAR2 PAR2 Receptor Zonulin->PAR2 Binds EGFR EGFR PAR2->EGFR Transactivates PLC PLC EGFR->PLC PKC PKCα PLC->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin ZO1 ZO-1 Displacement PKC->ZO1 Permeability Increased Paracellular Permeability Actin->Permeability ZO1->Permeability Larazotide Larazotide Acetate (Antagonist) Larazotide->PAR2 Blocks G Workflow for In Vitro Permeability Assay Start Seed Caco-2 cells on permeable supports Culture Culture for ~21 days to form monolayer Start->Culture TEER1 Measure baseline TEER Culture->TEER1 Pretreat Pre-incubate with Larazotide Acetate (or vehicle) TEER1->Pretreat Treat Add AT-1002 (or vehicle) to apical side Pretreat->Treat Incubate Incubate for defined time period (e.g., 3h) Treat->Incubate TEER2 Measure final TEER Incubate->TEER2 Analyze Calculate % change in TEER TEER2->Analyze

References

Cross-Validation of AT-1002 TFA: A Comparative Guide to its Effects on Tight Junctions in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-1002 TFA, a synthetic hexapeptide, has emerged as a potent modulator of tight junctions, offering significant potential as an absorption enhancer for therapeutic agents. This guide provides a comprehensive cross-validation of this compound's effects across different epithelial cell lines, presenting experimental data, detailed protocols, and a breakdown of the underlying signaling pathways.

Performance Comparison of this compound in Various Cell Lines

The efficacy of this compound in modulating paracellular permeability has been primarily evaluated in intestinal epithelial cell lines, most notably Caco-2 and IEC-6. These studies consistently demonstrate its ability to reversibly open tight junctions, leading to a decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of paracellular markers.

Cell LineCell TypeKey Findings with this compoundReferences
Caco-2 Human colorectal adenocarcinoma- Reversible reduction in Transepithelial Electrical Resistance (TEER). - Increased permeability to Lucifer Yellow. - Redistribution of the tight junction protein ZO-1 from the cell junctions. - Activation of Src and MAP kinase pathways. - Increased tyrosine phosphorylation of ZO-1.[1][2]
IEC-6 Rat small intestinal crypt cells- Alteration of the interaction between ZO-1 and myosin 1C. - Rearrangement of actin filaments.

Unraveling the Mechanism: The Zonulin Signaling Pathway

This compound acts as an agonist of the zonulin receptor, which is a key regulator of intestinal permeability. The binding of this compound to this receptor initiates a cascade of intracellular events that culminate in the disassembly of tight junctions.[3][4]

The proposed signaling pathway is as follows:

AT-1002_TFA_Signaling_Pathway AT1002 This compound ZonulinReceptor Zonulin Receptor (PAR2) AT1002->ZonulinReceptor EGFR EGFR ZonulinReceptor->EGFR transactivates Src Src Kinase ZonulinReceptor->Src PLC Phospholipase C (PLC) EGFR->PLC PKC Protein Kinase C (PKC) PLC->PKC Actin Actin Filament Rearrangement PKC->Actin MAPK MAP Kinase Pathway Src->MAPK ZO1_P ZO-1 Tyrosine Phosphorylation Src->ZO1_P ZO1_Redistribution ZO-1 Redistribution Actin->ZO1_Redistribution ZO1_P->ZO1_Redistribution TJ_Disassembly Tight Junction Disassembly ZO1_Redistribution->TJ_Disassembly ParacellularPermeability Increased Paracellular Permeability TJ_Disassembly->ParacellularPermeability

This compound Signaling Pathway

This activation of Protein Kinase C (PKC) leads to the reorganization of actin filaments, which in turn causes the displacement of key tight junction proteins like Zonula Occludens-1 (ZO-1) from the junctional complex.[1][4] Concurrently, the pathway involving Src and MAP kinase activation contributes to the phosphorylation of ZO-1, further promoting its redistribution.[1] The collective result is a transient and reversible opening of the paracellular pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to assess the effects of this compound.

Cell Culture
  • Caco-2 cells: Human colorectal adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For permeability studies, cells are seeded on Transwell inserts and allowed to differentiate for 21-25 days.

  • IEC-6 cells: Rat small intestinal crypt cells are cultured in DMEM with 4.5 g/L glucose, supplemented with 10% FBS, 1% insulin-transferrin-selenium, and 1% penicillin-streptomycin. They are maintained under the same conditions as Caco-2 cells.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a reliable indicator of tight junction integrity.

TEER_Measurement_Workflow Start Start: Differentiated Cell Monolayer on Transwell Insert Equilibrate Equilibrate inserts to room temperature Start->Equilibrate Add_AT1002 Add this compound to apical compartment Equilibrate->Add_AT1002 Incubate Incubate for desired time points Add_AT1002->Incubate Measure_TEER Measure TEER using an Epithelial Voltohmmeter Incubate->Measure_TEER Record Record resistance (Ω) Measure_TEER->Record Calculate Calculate TEER (Ω·cm²) (Resistance x Area) Record->Calculate Analyze Analyze data and compare to control Calculate->Analyze End End Analyze->End

TEER Measurement Workflow
  • Differentiated cell monolayers on Transwell inserts are equilibrated to room temperature.

  • The baseline TEER is measured using an epithelial voltohmmeter.

  • This compound is added to the apical side of the monolayer.

  • TEER is measured at various time points after the addition of the peptide.

  • The final TEER value is calculated by subtracting the resistance of a blank insert and multiplying by the surface area of the insert (Ω·cm²).

Paracellular Permeability Assay

This assay quantifies the passage of molecules through the paracellular space.

  • Following TEER measurements, a fluorescent marker with a low molecular weight, such as Lucifer Yellow (LY), is added to the apical chamber of the Transwell inserts.

  • After a defined incubation period, samples are collected from the basolateral chamber.

  • The fluorescence of the basolateral samples is measured using a fluorescence plate reader.

  • The apparent permeability coefficient (Papp) is calculated to quantify the permeability.

Immunofluorescence Staining for ZO-1

This technique visualizes the localization of tight junction proteins.

  • Cell monolayers on Transwell inserts are washed with phosphate-buffered saline (PBS).

  • Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • The cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).

  • A blocking solution (e.g., bovine serum albumin in PBS) is used to prevent non-specific antibody binding.

  • The cells are incubated with a primary antibody specific for ZO-1.

  • After washing, a fluorescently labeled secondary antibody is added.

  • The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

  • The inserts are mounted on slides and visualized using a fluorescence or confocal microscope.

Conclusion

The available data from Caco-2 and IEC-6 cell lines strongly support the role of this compound as a potent and reversible modulator of tight junctions. Its mechanism of action through the zonulin pathway provides a clear rationale for its effects on paracellular permeability. While further cross-validation in other epithelial cell models, such as those from the respiratory tract (e.g., Calu-3) or kidney (e.g., MDCK), would provide a more comprehensive understanding of its tissue-specific effects, the current evidence establishes this compound as a promising tool for enhancing drug delivery across epithelial barriers. The detailed protocols provided in this guide should facilitate further research and comparative studies in this area.

References

Unveiling the Reversible Modulation of Tight Junctions: A Comparative Analysis of AT-1002 TFA and Larazotide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the dynamic regulation of tight junctions is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of two prominent tight junction modulators, AT-1002 TFA and Larazotide Acetate, with a focus on their reversible effects, underlying mechanisms, and the experimental data supporting their activity.

This document delves into the quantitative performance of these compounds, outlines detailed experimental protocols for their evaluation, and visualizes their respective signaling pathways to offer a clear and objective resource for the scientific community.

Quantitative Performance Comparison

The efficacy of tight junction modulators is primarily assessed by their ability to reversibly decrease transepithelial electrical resistance (TEER) and increase paracellular permeability. The following table summarizes the quantitative data for this compound and its key alternative, Larazotide Acetate, based on in vitro studies using Caco-2 cell monolayers, a standard model for the intestinal epithelial barrier.

CompoundConcentrationTime PointEffect on TEEREffect on Paracellular Permeability (Lucifer Yellow)Reversibility
This compound 5 mg/mL3 hoursDose-dependent decreaseSubstantial increase[1]Complete recovery between 6 and 23 hours after removal
Larazotide Acetate 0.1 - 10 mMPre-treatmentInhibits TEER reduction induced by tight junction disruptorsInhibits increase in permeability caused by disruptorsNot applicable (protective effect)
Scrambled AT-10025 mg/mL3 hoursNo significant change[1]No significant change[1]Not applicable

Unraveling the Mechanisms of Action

This compound and Larazotide Acetate employ distinct molecular pathways to modulate tight junction integrity.

This compound , a synthetic 6-mer peptide derived from Vibrio cholerae's zonula occludens toxin (ZOT), directly initiates a signaling cascade that leads to the temporary disassembly of tight junctions[2][3]. This process involves the redistribution of the key tight junction protein ZO-1 away from cell junctions, the activation of Src and MAP kinase signaling pathways, and an increase in the tyrosine phosphorylation of ZO-1[2][3]. This cascade of events results in a reversible increase in paracellular transport.

AT1002_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT-1002 AT-1002 Receptor Unknown Receptor AT-1002->Receptor Src Src Receptor->Src MAPK_Pathway MAP Kinase Pathway Src->MAPK_Pathway ZO1_P ZO-1 Tyrosine Phosphorylation Src->ZO1_P TJ_Disassembly Tight Junction Disassembly MAPK_Pathway->TJ_Disassembly ZO1_Redistribution ZO-1 Redistribution ZO1_P->ZO1_Redistribution Actin_Rearrangement Actin Filament Rearrangement TJ_Disassembly->Actin_Rearrangement ZO1_Redistribution->TJ_Disassembly

Larazotide Acetate , an eight-amino-acid synthetic peptide, functions as a zonulin antagonist[4][5]. Zonulin is a protein that regulates intestinal permeability. Under certain conditions, such as in celiac disease, gliadin (a component of gluten) can trigger the release of zonulin. Zonulin then binds to epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions[4][5]. Larazotide acetate competitively blocks the binding of zonulin to its receptors, thereby preventing the opening of tight junctions and maintaining the integrity of the intestinal barrier[4][5][6].

Larazotide_Pathway cluster_lumen Intestinal Lumen cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin triggers release Receptor EGFR / PAR2 Zonulin->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Larazotide Larazotide Acetate Larazotide->Receptor blocks TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are crucial.

Measurement of Transepithelial Electrical Resistance (TEER)

TEER_Workflow Start Start Seed_Cells Seed Caco-2 cells on permeable supports Start->Seed_Cells Culture_Monolayer Culture for ~21 days until a confluent monolayer forms Seed_Cells->Culture_Monolayer Measure_Baseline Measure baseline TEER Culture_Monolayer->Measure_Baseline Treat_Cells Apically apply test compound (e.g., this compound) Measure_Baseline->Treat_Cells Monitor_TEER Monitor TEER at various time points Treat_Cells->Monitor_TEER Washout Remove compound and replace with fresh medium Monitor_TEER->Washout Monitor_Recovery Monitor TEER to assess reversibility Washout->Monitor_Recovery End End Monitor_Recovery->End

Objective: To measure the integrity of the epithelial cell monolayer by quantifying its electrical resistance.

Materials:

  • Caco-2 cells

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Epithelial voltohmmeter (e.g., EVOM™) with "chopstick" electrodes

  • Test compound (this compound or Larazotide Acetate)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical compartment of the permeable inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. A stable TEER reading indicates monolayer integrity.

  • Baseline Measurement: Before adding the test compound, replace the medium in both the apical and basolateral compartments with fresh, pre-warmed medium. Allow the plate to equilibrate. Measure the baseline TEER of each insert.

  • Treatment: Add the test compound at the desired concentration to the apical compartment. For Larazotide Acetate, pre-incubation may be necessary before introducing a tight junction disruptor.

  • Monitoring: Measure TEER at predetermined time points after the addition of the compound.

  • Reversibility Assessment (for this compound): After the desired treatment time, gently wash the cell monolayers with pre-warmed PBS and replace the medium in both compartments with fresh culture medium.

  • Recovery Monitoring: Continue to measure TEER at various time points to monitor the recovery of the monolayer's electrical resistance.

Paracellular Permeability Assay

Objective: To quantify the passage of a non-transported marker molecule across the epithelial monolayer.

Materials:

  • Caco-2 cell monolayers on permeable inserts (prepared as for TEER measurement)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescent permeability marker (e.g., Lucifer Yellow)

  • Test compound

  • Fluorescence plate reader

Procedure:

  • Preparation: After the final TEER measurement, gently wash the cell monolayers twice with pre-warmed transport buffer.

  • Assay Initiation: Add the transport buffer containing the test compound and the fluorescent marker (e.g., Lucifer Yellow) to the apical compartment. Add fresh transport buffer to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from the basolateral compartment.

  • Quantification: Measure the fluorescence of the collected samples using a fluorescence plate reader.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of passage of the marker across the monolayer.

Conclusion

Both this compound and Larazotide Acetate are valuable tools for researchers studying the modulation of tight junctions. This compound acts as a potent and reversible opener of tight junctions, making it a useful agent for enhancing the paracellular delivery of therapeutic molecules. In contrast, Larazotide Acetate demonstrates a protective effect, preventing the disruption of tight junction integrity, which holds promise for the treatment of diseases characterized by increased intestinal permeability. The choice between these compounds will depend on the specific research question and therapeutic application. The data and protocols presented in this guide provide a solid foundation for the objective evaluation and comparison of these and other tight junction modulators.

References

Independent Verification of Published AT-1002 TFA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-1002 Trifluoroacetate (TFA), a synthetic hexapeptide tight junction regulator, with other permeability enhancers. The information is compiled from published studies to aid in the independent verification of its performance and mechanism of action.

Overview of AT-1002

AT-1002 is a 6-mer synthetic peptide (H-FCIGRL-OH) derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT). It is designed to reversibly open tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. This action can enhance the absorption of molecules that would otherwise have low bioavailability.

Comparative Performance Data

The following tables summarize quantitative data from studies evaluating AT-1002 and its alternatives.

Table 1: In Vitro Performance of AT-1002 in Caco-2 Cell Monolayers

ParameterAT-1002Scrambled Peptide (Control)Reference
Transepithelial Electrical Resistance (TEER) Reversible reductionNo significant change[1](--INVALID-LINK--)
Lucifer Yellow Permeability IncreasedNo significant change[1](--INVALID-LINK--)
Cell Viability (up to 3 hours) No effect on cell viability at any concentrationNot applicable[2](--INVALID-LINK--)
Cell Viability (24 hours) Reduced cell viability at concentrations of 2.5 mg/mL and higherNot applicable[2](--INVALID-LINK--)

Table 2: In Vivo Performance of AT-1002 in Animal Models

Co-administered DrugAnimal ModelAT-1002 EffectFold Increase in AUCReference
Salmon Calcitonin RatsIncreased bioavailability5.2[1](--INVALID-LINK--)

Table 3: Head-to-Head Comparison of Intestinal Permeability Modulators

CompoundTarget/MechanismKey In Vitro/In Vivo FindingReference
AT-1002 (ZOT fragment) Zonulin PathwayTEER reduction[3](--INVALID-LINK--)
Larazotide Acetate Zonulin InhibitorNo significant difference in Lactulose/Mannitol ratio vs. placebo in Celiac Disease gluten challenge.[3](--INVALID-LINK--)

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This assay is widely used to assess the intestinal permeability of compounds.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.

  • Compound Application: AT-1002 TFA is added to the apical (top) side of the Caco-2 cell monolayer.

  • Permeability Assessment:

    • TEER: TEER is monitored over time to assess the effect of AT-1002 on tight junction integrity. A decrease in TEER indicates the opening of tight junctions.

    • Marker Molecule Flux: A fluorescent marker molecule with low paracellular permeability, such as Lucifer Yellow, is added to the apical side. The amount of the marker that crosses the monolayer to the basolateral (bottom) side is measured over time. An increase in the flux of the marker indicates increased paracellular permeability.

  • Cell Viability: Cell viability is assessed using methods like the MTT or ATP assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Drug Absorption Studies in Rats

These studies evaluate the effect of AT-1002 on the bioavailability of a co-administered drug.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: A solution containing the drug of interest (e.g., salmon calcitonin) with or without AT-1002 is administered orally or via intestinal instillation.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Pharmacokinetic Analysis: The concentration of the drug in the plasma is determined using an appropriate analytical method (e.g., ELISA). Pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated to determine the extent of drug absorption. An increase in the AUC in the presence of AT-1002 indicates enhanced bioavailability.

Visualizations

Signaling Pathway of AT-1002

AT1002_Signaling_Pathway AT1002 AT-1002 PAR2 PAR2 AT1002->PAR2 Binds to Src Src PAR2->Src Activates MAPK MAP Kinase (JNK) PAR2->MAPK Activates ZO1_p ZO-1 Phosphorylation Src->ZO1_p MAPK->ZO1_p Actin Actin Filament Rearrangement ZO1_p->Actin TJ_disassembly Tight Junction Disassembly Actin->TJ_disassembly Permeability Increased Paracellular Permeability TJ_disassembly->Permeability

Caption: Proposed signaling pathway for AT-1002-mediated tight junction disassembly.

Experimental Workflow for In Vitro Permeability Assay

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (21-25 days) TEER_check TEER Measurement (Monolayer Integrity Check) Caco2_culture->TEER_check Compound_add Add AT-1002 & Marker (e.g., Lucifer Yellow) TEER_check->Compound_add Incubation Incubate Compound_add->Incubation TEER_monitor Monitor TEER Incubation->TEER_monitor Permeability_measure Measure Marker Flux Incubation->Permeability_measure Viability_assay Cell Viability Assay Incubation->Viability_assay

Caption: Workflow for assessing AT-1002's effect on Caco-2 cell monolayer permeability.

References

Assessing the In-Vivo Relevance of In-Vitro AT-1002 TFA Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro and in-vivo data for AT-1002, a tight junction modulator, to assess the translation of its preclinical efficacy. Data is presented alongside alternative permeability enhancers, larazotide acetate and sodium caprate, to offer a broader perspective for drug development professionals.

Executive Summary

AT-1002, a synthetic hexapeptide, demonstrates promising in-vitro activity as a transient permeability enhancer. In Caco-2 cell monolayers, a widely accepted model of the intestinal barrier, AT-1002 has been shown to reversibly decrease transepithelial electrical resistance (TEER) and increase the paracellular flux of marker molecules. These in-vitro findings are corroborated by in-vivo studies in rats, where co-administration of AT-1002 significantly enhanced the systemic absorption of poorly permeable molecules like salmon calcitonin. This guide delves into the quantitative details of these studies, compares AT-1002 with other known permeability enhancers, and provides detailed experimental protocols to aid in the design and interpretation of future studies.

Data Presentation: Quantitative Comparison of Permeability Enhancers

The following tables summarize the key quantitative data for AT-1002 and its alternatives, larazotide acetate and sodium caprate.

Table 1: In-Vitro Efficacy in Caco-2 Cell Monolayers

CompoundConcentrationEffect on TEEREffect on Permeability (Marker Molecule)Citation
AT-1002 5 mg/mLDose-dependent decrease40-fold increase in Lucifer yellow permeability[1]
Larazotide Acetate (AT-1001) Not specifiedInhibited AT-1002-induced TEER reductionInhibited AT-1002-induced tight junction opening[2]
Sodium Caprate 13-25 mM40-65% reductionDose-dependent increase in mannitol and PEG 900 transport[3]

Table 2: In-Vivo Efficacy in Animal Models

CompoundAnimal ModelCo-administered DrugKey Pharmacokinetic FindingCitation
AT-1002 RatSalmon Calcitonin5.2-fold increase in AUC[4][5]
Larazotide Acetate (AT-1001) PorcineNot applicable (local action)Peak concentrations of 0.32–1.76 μM in distal duodenum and proximal jejunum 1 hour post-dose[6]
Sodium Caprate RatD-decapeptideBioavailability increased from 2% to 11% with 0.5 mmol/kg co-administration[3]
Sodium Caprate RatFITC-dextran 4000 (FD4)Concentration-dependent increase in AUC and Cmax[7]

Signaling Pathways and Experimental Workflows

AT-1002 Mechanism of Action

AT-1002 is a synthetic peptide derived from Vibrio cholerae's zonula occludens toxin. It modulates tight junctions, the primary regulators of paracellular permeability. The binding of AT-1002 to its receptor initiates a signaling cascade that leads to the reversible disassembly of tight junction protein complexes.

AT1002_Mechanism AT1002 AT-1002 Receptor Zonulin Receptor AT1002->Receptor Binds to PLC Phospholipase C Activation Receptor->PLC PKC Protein Kinase C Activation PLC->PKC Actin Actin Filament Rearrangement PKC->Actin ZO1 ZO-1 Redistribution PKC->ZO1 TJ Tight Junction Disassembly Actin->TJ ZO1->TJ Permeability Increased Paracellular Permeability TJ->Permeability

Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

In-Vitro Caco-2 Permeability Assay Workflow

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and serves as a model for the intestinal barrier.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on permeable supports Culture Culture for 21 days to form monolayer Seed->Culture TEER_check Verify monolayer integrity (TEER measurement) Culture->TEER_check Add_Compound Add AT-1002 & test compound to apical side TEER_check->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Sample Sample from basolateral side Incubate->Sample Quantify Quantify test compound concentration (e.g., LC-MS) Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Caption: General workflow for an in-vitro Caco-2 permeability assay.

Experimental Protocols

1. Caco-2 Cell Culture and Monolayer Formation

  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Cells are cultured for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically used for permeability experiments.[8]

2. In-Vitro Permeability Assay (Lucifer Yellow)

  • Preparation: Differentiated Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Treatment: The apical chamber is treated with a solution of AT-1002 in HBSS at the desired concentration. A control group without AT-1002 is also included.

  • Permeability Marker: Lucifer yellow (LY) is added to the apical chamber at a final concentration of, for example, 100 µM.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sampling: At various time points, samples are collected from the basolateral chamber.

  • Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the marker in the basolateral chamber.

    • A is the surface area of the permeable support.

    • C0 is the initial concentration of the marker in the apical chamber.[9][10][11]

3. In-Vivo Pharmacokinetic Study (Rat Model)

  • Animals: Male Sprague-Dawley rats are typically used.

  • Administration: A solution containing the drug of interest (e.g., salmon calcitonin) with or without AT-1002 is administered orally or via intra-intestinal injection.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the drug of interest is quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are calculated using appropriate software.

Conclusion

The available data strongly suggest that the in-vitro effects of AT-1002 on tight junction modulation translate to a relevant in-vivo enhancement of drug absorption. The reversible nature of its action, as observed in Caco-2 cell recovery studies, is a critical feature for its potential as a safe and effective permeability enhancer. Comparison with larazotide acetate, a zonulin antagonist, and sodium caprate, a medium-chain fatty acid, highlights different mechanisms and efficacy profiles for modulating paracellular permeability.

For drug development professionals, AT-1002 represents a promising candidate for oral delivery of macromolecules. However, further studies are warranted to establish a more detailed quantitative understanding of its dose-response relationship in vitro and to fully characterize its pharmacokinetic and pharmacodynamic profile in vivo for a wider range of drug candidates. The experimental protocols provided in this guide offer a foundation for conducting such translational studies.

References

Benchmarking AT-1002 TFA: A Comparative Guide to Enhancing Paracellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic molecules to their target sites remains a pivotal challenge in drug development. For many promising drugs, poor membrane permeability across epithelial barriers is a significant hurdle. The paracellular pathway, the route between adjacent cells, is a key target for absorption enhancement strategies. This guide provides a comparative analysis of AT-1002 TFA, a novel tight junction modulator, against established methods for increasing paracellular transport. We present available experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to aid researchers in selecting the most appropriate strategy for their specific application.

This compound: A Targeted Approach to Paracellular Permeability

This compound is a synthetic six-amino acid peptide (H-FCIGRL-OH) that acts as a potent, reversible modulator of tight junctions, the protein complexes that regulate paracellular transport.[1] It functions as an agonist of zonulin, an endogenous protein that physiologically regulates intestinal permeability.[2][3] By mimicking zonulin, this compound initiates a signaling cascade that leads to the temporary opening of tight junctions, thereby facilitating the passage of molecules through the paracellular space.

Comparative Analysis of Paracellular Permeation Enhancers

A direct head-to-head quantitative comparison of this compound with other permeation enhancers under identical experimental conditions is not extensively available in the current literature. The following table summarizes data from various studies to provide a relative sense of efficacy. It is crucial to note that these values are not directly comparable due to variations in experimental models (e.g., Caco-2 cell monolayers, rat intestine), marker molecules, and enhancer concentrations.

Method/CompoundMechanism of ActionModel SystemMarker MoleculeConcentrationObserved Effect (Fold Increase in Permeability)Reference
AT-1002 (Pep1) *Zonulin/PAR2 AgonistRat Nasal AdministrationMannitol2.5 mg/kg3.63 (in AUC)[1]
Sodium Caprate Medium-Chain Fatty AcidRat Jejunal Perfusion[¹⁴C]-Mannitol50 mM9[4]
Chitosan HCl Cationic PolymerCaco-2 Cells[¹⁴C]-Mannitol0.25% w/v34[5]
Chitosan Glutamate Cationic PolymerCaco-2 Cells[¹⁴C]-Mannitol0.25% w/v25[5]
EDTA Chelating AgentRat ColonChromium EDTA5 mg/mLSignificantly higher transport than in jejunum

*Pep1 is a C-terminal-amidated, more stable form of AT-1002.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the signaling pathway of this compound and the standard workflows for in vitro and in vivo permeability assays.

This compound Signaling Pathway

This compound, acting as a zonulin mimetic, binds to Protease-Activated Receptor 2 (PAR2) on the surface of epithelial cells. This binding event is believed to transactivate the Epidermal Growth Factor Receptor (EGFR), initiating a downstream signaling cascade that involves Protein Kinase C (PKC). This ultimately leads to the phosphorylation of tight junction proteins, such as ZO-1, and the reorganization of the actin cytoskeleton, resulting in the disassembly of tight junctions and increased paracellular permeability.

AT1002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT-1002 AT-1002 PAR2 PAR2 AT-1002->PAR2 Binds EGFR EGFR PAR2->EGFR Transactivates PKC PKC EGFR->PKC Activates ZO1_P ZO-1 Phosphorylation PKC->ZO1_P Actin Actin Cytoskeleton Reorganization PKC->Actin TJ_Disassembly Tight Junction Disassembly ZO1_P->TJ_Disassembly Actin->TJ_Disassembly Increased Paracellular\nPermeability Increased Paracellular Permeability TJ_Disassembly->Increased Paracellular\nPermeability

This compound signaling cascade leading to tight junction modulation.
In Vitro Caco-2 Permeability Assay Workflow

The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium. This workflow outlines the key steps in assessing the effect of a permeation enhancer on paracellular transport.

Caco2_Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_enhancer Add permeation enhancer and marker molecule to apical side teer->add_enhancer Monolayer Intact incubate Incubate at 37°C add_enhancer->incubate sample Collect samples from basolateral side at time intervals incubate->sample analyze Analyze marker concentration (e.g., by fluorescence or LC-MS) sample->analyze calculate Calculate apparent permeability (Papp) analyze->calculate end End calculate->end

Standard workflow for a Caco-2 paracellular permeability assay.
In Vivo Intestinal Permeability Study Workflow (Rat Model)

In vivo studies provide a more physiologically relevant assessment of permeation enhancement. This workflow illustrates a typical intestinal perfusion study in a rat model.

InVivo_Workflow start Start anesthetize Anesthetize rat start->anesthetize cannulate Surgically prepare and cannulate intestinal segment anesthetize->cannulate perfuse_control Perfuse with control solution containing marker molecule cannulate->perfuse_control collect_blood_control Collect baseline blood samples perfuse_control->collect_blood_control perfuse_enhancer Perfuse with solution containing permeation enhancer and marker collect_blood_control->perfuse_enhancer collect_blood_enhancer Collect blood samples at time intervals perfuse_enhancer->collect_blood_enhancer analyze Analyze marker concentration in plasma collect_blood_enhancer->analyze calculate Calculate pharmacokinetic parameters (e.g., AUC, Cmax) analyze->calculate end End calculate->end

References

Safety Operating Guide

Navigating the Disposal of AT-1002 TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of AT-1002 TFA, presumed to be a formulation of Trifluoroacetic acid (TFA), a strong corrosive acid commonly used in synthetic chemistry.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, it is crucial to handle this compound with the utmost care. Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[1][2] Avoid contact with skin, eyes, and clothing, and do not breathe in the vapors or spray.[2][3][4] In case of accidental exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

Spill Management

In the event of a spill, the response should be swift and calculated:

  • Minor Spills (< 500 mL): If the spill is small and does not pose an immediate threat, confine it using an inert absorbent material such as sand, diatomaceous earth, or a universal acid-binding agent.[3][4] Do not attempt to clean up spills outside of a fume hood without specialized PPE.[1] After absorption, the waste should be double-bagged in clear plastic bags, labeled as hazardous waste, and prepared for collection.

  • Major Spills (> 500 mL): For larger spills or any spill that occurs outside of a containment area, evacuate the vicinity immediately and alert everyone in the area.[1] Contact your institution's Environmental Health & Safety (EH&S) department or emergency services for assistance with the cleanup.[1]

Quantitative Data for this compound (Trifluoroacetic Acid)

The following table summarizes key quantitative data for Trifluoroacetic acid, providing a quick reference for its physical and chemical properties.

PropertyValueReference
pH < 1[5]
Melting Point -15 °C / 5 °F[5]
Boiling Point 72.4 °C / 162.3 °F
n-octanol/water (log KOW) 0.5[3]
EC50 (aquatic invertebrates) >25 mg/l[3]
NOEC (aquatic invertebrates) ≥25 mg/l (21 days)[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be poured down the drain. The product is an acid and typically requires neutralization before it can be discharged into sewage plants.[3][4]

  • Segregation: Keep this compound waste separate from incompatible materials such as bases, oxidizing agents, and reducing agents.[1] Store it in a designated, closed container that is properly labeled as hazardous waste.

  • Container Management: Use original or compatible containers for waste storage. Acids should not be stored in metal containers.[5] Ensure the container is in good condition and remains closed when not in use.

  • Labeling: Clearly label the waste container with its contents. Avoid using abbreviations unless a legend is readily available in the laboratory.

  • Collection Request: Arrange for disposal through your institution's hazardous waste management program. This typically involves completing an online chemical waste collection request.

Contaminated disposable items, such as pipette tips, must also be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_handling This compound Handling cluster_actions Disposal Actions start Start: this compound to be Disposed is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_disposal Routine Disposal (No Spill) is_spill->routine_disposal No minor_spill < 500 mL (Minor Spill) spill_size->minor_spill major_spill > 500 mL (Major Spill) spill_size->major_spill absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate Area & Alert Others major_spill->evacuate segregate Segregate Waste from Incompatibles routine_disposal->segregate absorb->segregate contact_ehs Contact EH&S / Emergency Services evacuate->contact_ehs end End of Process contact_ehs->end containerize Store in Labeled, Closed Container segregate->containerize request_pickup Request Hazardous Waste Pickup containerize->request_pickup request_pickup->end

Caption: this compound Disposal Workflow

Incompatible Materials

To prevent dangerous chemical reactions, avoid storing this compound waste with the following materials:

  • Strong oxidizing agents[2]

  • Reducing agents[2]

  • Strong bases[2]

  • Metals[2]

  • Amines[2]

References

Personal protective equipment for handling AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of AT-1002 TFA. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: As no specific safety and handling data for this compound is publicly available, these guidelines are based on the known properties of trifluoroacetic acid (TFA) and its common salts. The primary hazards are associated with the trifluoroacetate anion.[1] It is imperative to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Classification

Trifluoroacetic acid is a strong, corrosive acid.[1] Although the salt form is generally less hazardous, the potential for irritation and burns exists, particularly with moisture. The primary hazards are outlined below.

GHS Hazard Statements for Trifluoroacetic Acid:

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H412: Harmful to aquatic life with long-lasting effects.

Routes of Exposure:

  • Inhalation[2]

  • Ingestion[2]

  • Skin/eye contact[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate level of PPE. However, the following are the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z-87.1 standards. A face shield should be worn for larger quantities.[1]Protects against splashes and airborne particles.
Skin Protection Impervious gloves (e.g., nitrile). A properly fitting lab coat, long pants, and closed-toed footwear must be worn.[1][3]Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter should be used if dusts are generated.[3]Protects against inhalation of harmful dust or aerosols.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: When weighing the solid compound, do so within a fume hood to avoid generating dust.[1]

  • Solution Preparation: Slowly add the solid this compound to the solvent.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid Measures
Inhalation Move the individual to fresh air. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected skin with copious amounts of soap and water.[2][3]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]

Spill Response:

  • Evacuate the immediate area.

  • Don the appropriate PPE.

  • Contain the spill using an inert absorbent material.

  • Collect the waste in a sealed container for proper disposal.

  • Decontaminate the spill area.

  • Dispose of the collected waste as hazardous material.

Emergency_Response_Workflow cluster_spill Spill Occurs cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose_Waste Dispose as Hazardous Waste Decontaminate->Dispose_Waste Exposure Exposure Occurs Remove_Source Remove from Exposure Source Exposure->Remove_Source First_Aid Administer First Aid Remove_Source->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention

Emergency Response Workflow for this compound Incidents.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant.[7]

  • Do not allow the product to enter drains or water courses.[5]

  • Waste must be handled in accordance with all federal, state, and local regulations.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound.

Weighing and Reconstitution:

  • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weigh paper or a weighing boat.

  • When reconstituting, add the solvent to the vial containing the solid this compound.

  • Ensure the container is securely capped and vortex or sonicate to ensure complete dissolution.

Use in Cell Culture:

  • Prepare stock solutions in a biosafety cabinet.

  • When adding the compound to cell culture media, do so slowly and carefully to avoid splashing.

  • All disposables that come into contact with this compound (e.g., pipette tips, tubes) should be disposed of as hazardous waste.

Logical_Relationship_Handling cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_post_experiment Post-Experiment Risk_Assessment Conduct Risk Assessment Obtain_SDS Review Safety Data Sheet Risk_Assessment->Obtain_SDS Informs Gather_PPE Gather Appropriate PPE Obtain_SDS->Gather_PPE Dictates Use_Hood Work in Fume Hood Gather_PPE->Use_Hood Enables Handle_Carefully Handle with Care Use_Hood->Handle_Carefully Proceeds to Proper_Storage Store Correctly Handle_Carefully->Proper_Storage Followed by Decontaminate_Area Decontaminate Work Area Proper_Storage->Decontaminate_Area After use Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Leads to Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Final Step

Logical Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.